SR59230A hydrochloride
Description
Properties
IUPAC Name |
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCXUIOEAAJJL-MKSBGGEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042562 | |
| Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SR59230A Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SR59230A hydrochloride is a pharmacological tool whose mechanism of action is more complex than its initial classification as a potent and selective β3-adrenoceptor (β3-AR) antagonist suggests. While it reliably antagonizes the canonical Gs-cAMP signaling pathway activated by β3-AR agonists, it also exhibits significant antagonist activity at α1-adrenoceptors. Furthermore, emerging evidence reveals that SR59230A can act as a biased or partial agonist at the β3-AR, selectively activating G-protein-independent signaling cascades, such as the MAPK/ERK pathway, while simultaneously blocking the traditional adenylyl cyclase route. This multifaceted activity profile necessitates careful consideration in experimental design and data interpretation. This guide provides a detailed examination of its mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism: β3-Adrenoceptor Antagonism
The primary and most widely characterized action of SR59230A is its competitive antagonism at the β3-adrenoceptor.[1][2] This receptor is predominantly located in adipose tissue and is critically involved in regulating lipolysis and thermogenesis.[3]
Signaling Pathway: In its canonical pathway, the β3-AR couples to a stimulatory G-protein (Gs). Agonist binding triggers the dissociation of the Gsα subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets like hormone-sensitive lipase (B570770) (HSL) and uncoupling protein-1 (UCP-1) to initiate lipolysis and thermogenesis, respectively.[5][6]
SR59230A competitively binds to the β3-AR, preventing agonist-induced activation of this Gs-cAMP cascade. This has been demonstrated by its ability to block norepinephrine- and selective β3-agonist-induced cAMP accumulation, glycerol (B35011) release (a marker of lipolysis), and UCP-1 gene expression in brown adipocytes.[4][6]
References
- 1. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
SR59230A Hydrochloride: A Technical Overview of its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2][3] Renowned for its ability to penetrate the blood-brain barrier, this compound has become a critical tool in pharmacological research to investigate the physiological and pathological roles of the β3-adrenoceptor.[1][4] While its primary function is the selective blockade of β3-AR, at higher concentrations, it has also been demonstrated to exhibit antagonist activity at α1-adrenoceptors.[5][6] This dual pharmacology contributes to its complex effects in vivo, including the modulation of body temperature.[5] Furthermore, research has indicated its potential in oncology, specifically in reducing the viability of neuroblastoma cell lines.[1][3] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental data related to this compound.
Core Function: Selective β3-Adrenergic Receptor Antagonism
The principal pharmacological function of this compound is its high-affinity, selective antagonism of the β3-adrenergic receptor.[1][2][3] The β3-adrenoceptor is predominantly expressed in adipose tissue, where it plays a key role in regulating lipolysis and thermogenesis.[3] this compound's ability to block this receptor makes it an invaluable tool for studying metabolic processes and the role of brown adipose tissue (BAT) in energy expenditure.[7]
Quantitative Data: Receptor Binding Affinity
The selectivity of this compound has been quantified through in vitro binding assays, which demonstrate its significantly higher affinity for the β3-adrenoceptor compared to β1 and β2 subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Receptor Subtype | IC50 (nM) |
| β3-Adrenergic Receptor | 40 |
| β1-Adrenergic Receptor | 408 |
| β2-Adrenergic Receptor | 648 |
(Data sourced from multiple consistent reports)[1][2][3][8]
Secondary Pharmacological Activities
At higher concentrations, this compound has been shown to exhibit antagonist effects at α1-adrenoceptors.[5][6] This off-target activity is crucial to consider when designing and interpreting in vivo experiments, as it can contribute to the observed physiological effects. For instance, its modulation of MDMA-induced hyperthermia is attributed to both β3 and α1-adrenergic blockade in a dose-dependent manner.[5] A low dose of SR59230A (0.5 mg/kg) produces a slight attenuation of hyperthermia, potentially mediated by β3-adrenoceptors, while a high dose (5 mg/kg) leads to a significant hypothermic reaction, which is mimicked by the α1-adrenoceptor antagonist prazosin.[5]
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity Determination
The IC50 values presented were determined using competitive radioligand binding assays. While specific experimental details can vary, a general methodology is as follows:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtypes of interest (β1, β2, and β3).
-
Incubation: These membranes are incubated with a constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) and varying concentrations of the competing ligand, this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
In Vivo Studies on Thermoregulation
The effects of this compound on body temperature were investigated in conscious mice. A representative experimental protocol is outlined below:
-
Animal Preparation: Mice are implanted with temperature probes for continuous monitoring of core body temperature and allowed to recover.
-
Drug Administration: this compound is administered, typically via subcutaneous (s.c.) injection, at varying doses (e.g., 0.5 mg/kg and 5 mg/kg) 30 minutes prior to the administration of a hyperthermic agent like MDMA (20 mg/kg, s.c.).
-
Temperature Monitoring: Core body temperature is recorded continuously before and after drug administration.
-
Data Analysis: Changes in body temperature over time are plotted and analyzed to determine the effect of this compound on the thermoregulatory response to the hyperthermic agent.
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway Blockade
The following diagram illustrates the canonical β3-adrenergic receptor signaling pathway and the point of inhibition by this compound.
Caption: this compound blocks agonist binding to the β3-AR.
Experimental Workflow for Determining Receptor Selectivity
The diagram below outlines the logical flow of a competitive binding assay used to determine the selectivity of this compound.
Caption: Workflow for determining the IC50 of SR59230A at adrenergic receptors.
Applications in Research
This compound is a valuable research tool for:
-
Metabolic Studies: Investigating the role of β3-adrenoceptors in lipolysis, thermogenesis, and the control of food intake.[3][7]
-
Neuroscience: Exploring the central effects of β3-adrenoceptor blockade due to its ability to cross the blood-brain barrier.[1]
-
Oncology Research: Studying the involvement of β3-adrenoceptors in tumor growth and cell viability, particularly in neuroblastoma.[1][3]
-
Pharmacology: Characterizing the physiological and pathological roles of the β3-adrenergic system.
Conclusion
This compound is a potent and selective β3-adrenergic receptor antagonist with well-characterized in vitro and in vivo activities. Its selectivity for the β3-AR, combined with its ability to cross the blood-brain barrier, makes it an indispensable tool for a wide range of biomedical research applications. However, researchers should remain cognizant of its secondary antagonist activity at α1-adrenoceptors, particularly when utilizing higher concentrations in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR 59230A - Wikipedia [en.wikipedia.org]
- 7. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SR59230A Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a seminal pharmacological tool that has played a crucial role in elucidating the physiological and pathological functions of the β3-adrenergic receptor (β3-AR). As a potent and selective antagonist of this receptor subtype, SR59230A has been instrumental in studies ranging from metabolic regulation in adipose tissue to cardiovascular function and beyond. This technical guide provides an in-depth overview of the discovery, synthesis, and core pharmacological properties of this compound, intended to serve as a comprehensive resource for researchers in the field.
Discovery and Core Pharmacology
SR59230A was first identified as a potent and selective β3-adrenergic receptor antagonist in the mid-1990s.[1][2] It belongs to the chemical class of aryloxypropanolaminotetralins. The hydrochloride salt form of SR59230A is commonly used in research due to its stability and solubility.
Quantitative Pharmacological Data
The selectivity of SR59230A for the β3-AR over β1-AR and β2-AR subtypes is a key feature that has driven its widespread use. The following table summarizes the key quantitative data regarding its receptor binding affinity and potency.
| Parameter | Species | Receptor Subtype | Value | Reference |
| IC50 | Rat | β3-AR | 40 nM | [1][2] |
| Rat | β1-AR | 408 nM | [1][2] | |
| Rat | β2-AR | 648 nM | [1][2] | |
| pA2 | Rat | β3-AR (ileum) | 7.8 | Manara et al., 1996 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pA2: A measure of the potency of an antagonist. A higher value indicates greater potency.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While the original, detailed synthesis protocol from Manara et al. (1995) in Pharmacology Communications is not widely available, a representative synthesis can be constructed based on patents for related aryloxypropanolaminotetralins. The general approach involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine and subsequent salt formation.
Representative Synthetic Scheme
A plausible synthetic route for SR59230A is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.
Caption: Representative synthetic pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound, adapted from the foundational study by Nisoli et al. (1996) and general pharmacological practices.
Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of SR59230A for β-adrenergic receptor subtypes.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Isolate brown adipose tissue from rats.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 for β3-AR) and varying concentrations of SR59230A.
-
For non-specific binding determination, include a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).
-
Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SR59230A concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay in Brown Adipocytes
This protocol details the measurement of cyclic AMP (cAMP) levels in isolated brown adipocytes to assess the antagonistic effect of SR59230A on β3-AR-mediated adenylyl cyclase activation.
Signaling Pathway:
Caption: β3-Adrenergic receptor signaling pathway leading to cAMP production.
Methodology:
-
Isolation of Brown Adipocytes:
-
Excise interscapular brown adipose tissue from rats.
-
Mince the tissue and digest with collagenase in a Krebs-Ringer bicarbonate buffer containing glucose and albumin.
-
Filter the cell suspension through nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes by centrifugation and resuspend in fresh buffer.
-
-
cAMP Accumulation Assay:
-
Pre-incubate the isolated brown adipocytes with SR59230A at various concentrations for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate the cells with a β3-AR agonist (e.g., isoproterenol (B85558) or a selective β3-agonist like CL 316 ,243) for a short duration (e.g., 10 minutes).
-
Terminate the reaction by adding a lysis buffer or by rapid heating.
-
-
cAMP Quantification:
-
Centrifuge the cell lysates to remove debris.
-
Measure the cAMP concentration in the supernatant using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cAMP levels to the protein content or cell number.
-
Plot the cAMP concentration against the concentration of SR59230A.
-
Determine the IC50 of SR59230A for the inhibition of agonist-stimulated cAMP production.
-
Conclusion
This compound remains an indispensable tool for researchers investigating the multifaceted roles of the β3-adrenergic receptor. Its well-defined selectivity and potent antagonist activity have enabled significant advances in our understanding of metabolic regulation, cardiovascular physiology, and other areas where β3-AR signaling is implicated. This technical guide provides a foundational resource for the synthesis and pharmacological evaluation of SR59230A, empowering researchers to effectively utilize this important compound in their studies.
References
Pharmacological Profile of SR59230A Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a chemical compound that has been extensively studied for its interaction with the adrenergic system. Initially identified as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), subsequent research has revealed a more complex pharmacological profile, including interactions with other adrenoceptor subtypes. This technical guide provides a comprehensive overview of the pharmacological properties of SR59230A, including its receptor binding affinity, functional activity, and effects on intracellular signaling pathways. The information is presented to support further research and drug development efforts centered on this molecule.
Receptor Binding and Functional Activity
The affinity of SR59230A for various adrenergic receptors has been characterized through radioligand binding assays and functional antagonism studies. This data is crucial for understanding its selectivity and potential therapeutic applications.
Adrenergic Receptor Binding Affinity
The binding affinity of SR59230A is most pronounced for the β3-adrenoceptor, though it also exhibits affinity for β1, β2, and α1-adrenoceptors, particularly at higher concentrations. The equilibrium dissociation constants (Ki) and the half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
| Receptor Subtype | Reported IC50 (nM) | Reported Ki (nM) | Species/Cell System | Reference |
| β3-Adrenoceptor | 40 | - | Not Specified | [1][2][3] |
| β1-Adrenoceptor | 408 | - | Not Specified | [1][2][3] |
| β2-Adrenoceptor | 648 | - | Not Specified | [1][2][3] |
| α1-Adrenoceptor | - | 251.19 | Rat Cortical Membranes | [4] |
Functional Antagonism
The antagonist properties of SR59230A have been functionally assessed by its ability to inhibit the effects of adrenergic agonists. The pA2 and pKB values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, are key indicators of its antagonist potency.
| Receptor Subtype | Agonist | Functional Assay | Reported pA2/pKB | Tissue/Cell System | Reference |
| β3-Adrenoceptor | Isoprenaline | Relaxation | pA2 = 8.31 | Human Colon | [5] |
| β3-Adrenoceptor | SR 58611A | cAMP Accumulation | pKB = 8.87 ± 0.12 | Rat Brown Adipose Tissue Membranes | [6] |
| β3-Adrenoceptor | CGP 12177 | cAMP Accumulation | pKB = 8.20 ± 0.15 | Rat Brown Adipose Tissue Membranes | [6] |
Signaling Pathways
SR59230A primarily exerts its effects by modulating intracellular signaling cascades initiated by adrenoceptor activation. Its role as a β3-AR antagonist is central to its mechanism of action, but its interactions with other receptors and signaling molecules contribute to its overall pharmacological profile.
β3-Adrenoceptor Signaling
The canonical signaling pathway for the β3-adrenoceptor involves its coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, SR59230A blocks this pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
Interestingly, some studies have suggested that SR59230A can influence signaling pathways independent of cAMP, including the p38 MAPK pathway. The exact mechanism of this interaction is still under investigation but may involve biased agonism or interactions with other cellular components.
In Vivo Pharmacology
The effects of SR59230A have been characterized in various animal models, providing insights into its physiological roles.
Thermogenesis
In conscious rats, SR59230A has been shown to inhibit brown adipose tissue (BAT) thermogenesis in a dose-dependent manner. This effect is consistent with its role as a β3-AR antagonist, as these receptors are highly expressed in BAT and are key regulators of non-shivering thermogenesis.
| Dose (mg/kg, i.p.) | Effect on Interscapular BAT Temperature | Animal Model | Reference |
| 1, 5, 10 | Dose-dependent decrease | Conscious Sprague-Dawley rats | [7][8] |
| 5, 10 | Decreased body temperature | Conscious rats | [9][10] |
Cardiovascular Effects
In a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH), treatment with SR59230A demonstrated beneficial effects on right ventricular function. This suggests a potential therapeutic role for β3-AR antagonists in cardiovascular diseases.
| Animal Model | Treatment | Key Findings | Reference |
| Monocrotaline-induced PAH in rats | SR59230A (unspecified dose) for 4 weeks | Significantly improved right ventricular function; inhibited the increase in β3-AR expression in the lung. | [11][12] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the pharmacological profile of SR59230A.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Key Methodological Details:
-
Radioligand: A tritiated antagonist, such as [3H]-CGP12177, is commonly used for β-adrenoceptors.
-
Incubation: Membranes are incubated with the radioligand and competitor (SR59230A) in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled ligand (e.g., propranolol) to saturate all specific binding sites.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of the second messenger cAMP.
Key Methodological Details:
-
Forskolin Control: Forskolin, a direct activator of adenylyl cyclase, is often used as a positive control to assess the maximum possible cAMP production. SR59230A has been shown to have no antagonistic effect on forskolin-induced cAMP accumulation, confirming its action at the receptor level.[6]
-
Phosphodiesterase Inhibition: A phosphodiesterase inhibitor is included to prevent the degradation of cAMP, allowing for its accumulation to be measured.
In Vivo Thermogenesis Measurement
This protocol assesses the effect of SR59230A on the metabolic rate and heat production in a living animal.
Key Methodological Details:
-
Drug Formulation: this compound is typically dissolved in a suitable vehicle for in vivo administration, such as sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, which is then further diluted.[3]
-
Temperature Monitoring: Telemetry systems or implanted thermocouples are used for continuous and accurate temperature recordings.
Conclusion
This compound is a valuable pharmacological tool for studying the β3-adrenoceptor and its physiological roles. While it is a potent β3-AR antagonist, its interactions with other adrenoceptor subtypes, particularly at higher concentrations, must be considered when interpreting experimental results. The detailed pharmacological profile, including binding affinities, functional activities, and effects on signaling pathways, provides a solid foundation for its use in research. The experimental protocols outlined in this guide offer a starting point for designing and conducting further investigations into the multifaceted actions of SR59230A. Future research may further elucidate its potential therapeutic applications in metabolic and cardiovascular diseases.
References
- 1. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
SR59230A Hydrochloride in Brown Adipose Tissue Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR59230A hydrochloride, a key pharmacological tool in the study of brown adipose tissue (BAT) physiology and metabolism. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Core Concepts: Mechanism of Action of SR59230A in Brown Adipose Tissue
SR59230A is primarily recognized as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), with a higher affinity for the β3-AR compared to β1- and β2-ARs.[1] In the context of brown adipose tissue, its principal mechanism of action is the blockade of β3-adrenoceptors.[2] This antagonism inhibits the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine.
The activation of β3-ARs in brown adipocytes is central to stimulating thermogenesis, the process of heat production.[3][4] This is achieved through a signaling pathway that leads to the activation of uncoupling protein 1 (UCP1).[5] SR59230A, by blocking the β3-AR, directly inhibits this process, leading to a reduction in BAT thermogenesis.[2][6] This effect has been demonstrated in vivo, where SR59230A administration decreases interscapular BAT (iBAT), body, and brain temperatures in a dose-dependent manner.[2][6]
Beyond its effects on thermogenesis, SR59230A also influences gene expression within brown adipocytes. For instance, it has been shown to antagonize the induction of UCP1 gene expression by β3-AR agonists.[7][8] Furthermore, it can counteract the norepinephrine-stimulated synthesis of the UCP1 gene.[8]
It is crucial for researchers to be aware of the compound's complex pharmacology. While predominantly a β3-AR antagonist, some studies have reported that SR59230A can exhibit partial agonist activity at the mouse β3-adrenoceptor, particularly in certain experimental systems.[9] Additionally, it has been shown to possess agonist activities at atypical β-adrenoceptors in some tissues and can interact with other receptors, such as α1-adrenoceptors, at higher concentrations.[10][11] These off-target effects should be considered when interpreting experimental results.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental models of brown adipose tissue research.
Table 1: In Vivo Effects of SR59230A on Thermogenesis in Rats
| Species | Model | Drug/Treatment | Dose | Route of Administration | Key Findings | Reference |
| Sprague-Dawley Rats | Conscious, unrestrained | SR59230A | 1, 5, or 10 mg/kg | Intraperitoneal (ip) | Dose-dependent decrease in iBAT, body, and brain temperatures. At 10 mg/kg, interruption of ultradian increases in BAT, brain, and body temperature, resuming after 162 ± 24 min. | [2][6] |
| Anesthetized Rats | Cooling-induced thermogenesis | SR59230A | Not specified | Not specified | Reduced cooling-induced increases in iBAT temperature without affecting iBAT sympathetic nerve discharge. | [2][6] |
Table 2: In Vitro Effects of SR59230A on Brown Adipocytes
| Cell Type | Parameter Measured | Agonist | SR59230A Concentration | Key Findings | Reference |
| Rat Brown Adipose Tissue Membranes | cAMP Synthesis | SR58611A | Not specified (pKB = 8.87 ± 0.12) | Antagonized SR58611A-stimulated cAMP synthesis. | [8] |
| Rat Brown Adipose Tissue Membranes | cAMP Synthesis | CGP 12177 | Not specified (pKB = 8.20 ± 0.15) | Antagonized CGP 12177-stimulated cAMP synthesis. | [8] |
| Confluent Rat Brown Fat Cells | cAMP Accumulation & Glycerol (B35011) Release | Norepinephrine | Not specified | Antagonized norepinephrine-induced cAMP accumulation and glycerol release. | [8] |
| Confluent Rat Brown Fat Cells | UCP1 Gene Synthesis | Norepinephrine | Not specified | Concentration-dependently counteracted norepinephrine-stimulated UCP1 gene synthesis. | [8] |
| Cultured Differentiated Rat Brown Fat Cells | UCP1 Gene Expression | SR58611A | Not specified | Antagonized the induction of UCP1 gene expression by SR58611A. | [7] |
| Cultured Differentiated Rat Brown Fat Cells | Leptin Gene Expression | SR58611A | Not specified | Antagonized the inhibition of leptin gene expression by SR58611A. | [7] |
Table 3: Binding Affinities of SR59230A
| Receptor | IC50 | Reference |
| β3-adrenoceptor | 40 nM | [1] |
| β1-adrenoceptor | 408 nM | [1] |
| β2-adrenoceptor | 648 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature involving SR59230A and brown adipose tissue.
In Vivo Measurement of Thermogenesis in Conscious Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Preparation: Under anesthesia, implant telemetry probes to measure interscapular brown adipose tissue (iBAT) temperature, brain temperature (e.g., in the hypothalamus), and core body temperature (e.g., in the abdominal cavity). Implant a catheter for drug administration if necessary. Allow for a recovery period of at least one week.
-
Experimental Procedure:
-
House rats individually in a temperature-controlled environment with a standard light-dark cycle.
-
Establish a baseline recording of temperatures for a sufficient period (e.g., 24 hours) to observe ultradian rhythms.
-
Prepare this compound solution in a suitable vehicle (e.g., saline).
-
Administer SR59230A or vehicle via intraperitoneal (ip) injection at the desired doses (e.g., 1, 5, 10 mg/kg).
-
Continuously record iBAT, brain, and body temperatures for several hours post-injection to assess the drug's effect on both basal temperature and ultradian temperature increases.
-
-
Data Analysis: Analyze the dose-dependent effects of SR59230A on temperature. Quantify the duration of the interruption of ultradian temperature cycles.
In Vitro Analysis of Gene Expression in Cultured Brown Adipocytes
-
Cell Culture:
-
Isolate preadipocytes from the interscapular brown adipose tissue of young rats.
-
Culture the preadipocytes in a suitable growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) until they reach confluence.
-
Induce differentiation into mature brown adipocytes by treating the cells with a differentiation cocktail (e.g., containing insulin, T3, and a PPARγ agonist).
-
-
Experimental Treatment:
-
Once differentiated, treat the mature brown adipocytes with the β3-AR agonist (e.g., SR58611A) in the presence or absence of SR59230A at various concentrations.
-
Include appropriate controls, such as vehicle-treated cells and cells treated with SR59230A alone.
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.
-
-
Gene Expression Analysis:
-
Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of target genes (e.g., UCP1, leptin) and a housekeeping gene (e.g., β-actin) using quantitative real-time PCR (qRT-PCR) with specific primers.
-
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the fold change in expression relative to the control group.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to SR59230A research in brown adipose tissue.
Caption: β3-Adrenergic Signaling Pathway in Brown Adipocytes and the Antagonistic Action of SR59230A.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brown adipose tissue: function and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brown adipose tissue thermogenesis: β3-adrenoreceptors as a potential target for the treatment of obesity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonistic activity of SR59230A at atypical beta-adrenoceptors in guinea pig gastric fundus and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SR59230A Hydrochloride in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a chemical compound extensively utilized in metabolic research as a selective antagonist of the β3-adrenergic receptor (β3-AR). As a member of the aryloxypropanolamine tetralin class of compounds, SR59230A has been instrumental in elucidating the physiological and pathophysiological roles of the β3-adrenoceptor, particularly in processes such as thermogenesis and lipolysis. This technical guide provides an in-depth overview of SR59230A, its mechanism of action, its application in metabolic studies, and detailed experimental protocols for its use.
Mechanism of Action and Selectivity
SR59230A functions as a competitive antagonist at the β3-adrenoceptor. The β3-adrenoceptor is predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT), where its activation by endogenous catecholamines (e.g., norepinephrine) stimulates metabolic processes. In BAT, β3-AR activation is a key driver of non-shivering thermogenesis, while in WAT, it promotes the breakdown of triglycerides into free fatty acids and glycerol (B35011), a process known as lipolysis.
By binding to the β3-adrenoceptor, SR59230A blocks the downstream signaling cascade initiated by agonists. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The subsequent decrease in protein kinase A (PKA) activity leads to the attenuation of both thermogenesis and lipolysis.
It is crucial for researchers to be aware of the selectivity profile of SR59230A. While it is a potent β3-AR antagonist, at higher concentrations, it can exhibit off-target effects, notably antagonism at α1-adrenoceptors.[1] This necessitates careful dose selection and consideration of potential confounding effects in experimental design.
Quantitative Data: Receptor Binding Affinity and In Vivo Dosage
The following tables summarize key quantitative data for this compound, providing a reference for its receptor binding profile and dosages used in preclinical metabolic studies.
Table 1: Receptor Binding Affinity of SR59230A
| Receptor Subtype | Species | pKB / pKi Value | Reference |
| β3-Adrenoceptor | Rat | 8.87 ± 0.12 (pKB) | [2] |
| β3-Adrenoceptor | Rat | 8.20 ± 0.15 (pKB) | [2] |
| α1-Adrenoceptor | Rat | 6.6 (pKi) | [3] |
pKB is the negative logarithm of the antagonist dissociation constant, and pKi is the negative logarithm of the inhibition constant. Higher values indicate greater binding affinity.
Table 2: In Vivo Dosages of SR59230A in Rodent Metabolic Studies
| Animal Model | Dosage | Route of Administration | Metabolic Effect Studied | Reference |
| Sprague-Dawley Rats | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | Brown Adipose Tissue Thermogenesis | [3][4] |
| Mice | 1 mg/kg | Intraperitoneal (i.p.) | β3-Adrenoceptor Upregulation | [5] |
Signaling Pathways
The following diagrams illustrate the β3-adrenergic signaling pathway and the mechanism of its inhibition by SR59230A, as well as a typical experimental workflow for studying its effects.
Experimental Protocols
In Vivo Protocol: Assessment of Thermogenesis in Mice
Objective: To evaluate the effect of SR59230A on brown adipose tissue thermogenesis in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Rectal temperature probe
-
Animal scale
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Handling and Acclimation: House mice under standard conditions (12:12 h light-dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment. Handle mice daily to minimize stress.
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. For a 1 mg/kg dose in a 25g mouse, a common stock concentration is 0.25 mg/mL, allowing for a 100 µL injection volume. Ensure the solution is fully dissolved.
-
Experimental Groups: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control (sterile saline)
-
SR59230A (e.g., 1, 5, 10 mg/kg)
-
-
Baseline Measurement: Record the baseline rectal temperature of each mouse.
-
Drug Administration: Administer the appropriate treatment (vehicle or SR59230A) via intraperitoneal (i.p.) injection.
-
Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-injection.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of SR59230A to the vehicle control.
In Vitro Protocol: Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To determine the inhibitory effect of SR59230A on β3-AR-stimulated lipolysis in cultured adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Isoproterenol (B85558) (a non-selective β-adrenergic agonist)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Bovine Serum Albumin (BSA)
-
Glycerol assay kit
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes following standard protocols.
-
Treatment Preparation: Prepare stock solutions of SR59230A and isoproterenol in an appropriate solvent (e.g., water or DMSO) and then dilute to final concentrations in DMEM with 2% BSA.
-
Pre-incubation with Antagonist: Wash the differentiated 3T3-L1 adipocytes with DMEM. Pre-incubate the cells with various concentrations of SR59230A or vehicle for 30 minutes at 37°C.
-
Stimulation of Lipolysis: Add isoproterenol (e.g., 10 µM) to the wells to stimulate lipolysis. Include a basal (unstimulated) control group.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Collect the culture medium from each well for the measurement of glycerol release.
-
Glycerol Measurement: Determine the glycerol concentration in the collected media using a commercial glycerol assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol release to the protein content of the cells in each well. Analyze the data to determine the dose-dependent inhibition of isoproterenol-stimulated lipolysis by SR59230A.
Conclusion
This compound remains a valuable pharmacological tool for investigating the metabolic functions of the β3-adrenoceptor. Its ability to selectively block β3-AR-mediated thermogenesis and lipolysis allows for a detailed examination of these pathways in both health and disease models. However, researchers must remain cognizant of its potential off-target effects at higher concentrations and design their experiments accordingly. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of SR59230A in metabolic research.
References
- 1. mdpi.com [mdpi.com]
- 2. zen-bio.com [zen-bio.com]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
SR59230A Hydrochloride: An In-depth Technical Guide on its Effects on Thermogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), a key regulator of thermogenesis in brown adipose tissue (BAT). This technical guide provides a comprehensive overview of the effects of SR59230A on thermoregulation, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The primary mechanism of action involves the direct blockade of β3-adrenoceptors in brown adipocytes, leading to an inhibition of the downstream signaling cascade responsible for non-shivering thermogenesis. Notably, at higher concentrations, SR59230A also exhibits antagonist activity at α1-adrenergic receptors, which can influence its overall thermoregulatory profile. This document serves as a critical resource for researchers investigating metabolic regulation, obesity, and the pharmacology of adrenergic systems.
Introduction
Thermogenesis, the process of heat production in organisms, is a vital component of metabolic regulation and temperature homeostasis. Brown adipose tissue is a specialized site for non-shivering thermogenesis, a process predominantly controlled by the sympathetic nervous system through the activation of β3-adrenergic receptors. This compound has emerged as a critical pharmacological tool for elucidating the role of β3-AR in this process. Its ability to inhibit BAT thermogenesis in a dose-dependent manner underscores its utility in studying the physiological and pathological aspects of energy expenditure. This guide will delve into the quantitative effects, experimental considerations, and molecular mechanisms associated with SR59230A's influence on thermogenesis.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of SR59230A on thermoregulation.
Table 1: Dose-Dependent Effects of SR59230A on Body Temperature in Conscious Sprague-Dawley Rats [1][2][3]
| Dose (mg/kg, ip) | Change in Interscapular BAT Temperature (°C) | Change in Brain Temperature (°C) | Change in Body Temperature (°C) | Time to Resume Ultradian Thermogenesis (minutes) |
| 1 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not reported |
| 5 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not reported |
| 10 | -1.2 ± 0.2 | Dose-dependent decrease | Dose-dependent decrease | 162 ± 24 |
Data are presented as mean ± SE. The decreases in iBAT, brain, and body temperatures were found to be in a dose-dependent fashion (log-linear regression P < 0.01).[3]
Table 2: Effects of SR59230A on MDMA-Induced Hyperthermia in Conscious Mice [4][5]
| SR59230A Dose (mg/kg, sc) | Effect on MDMA-Induced Hyperthermia | Observed Hypothermic Reaction |
| 0.5 | Small but significant attenuation | No |
| 5 | Significant attenuation, biphasic response | Yes, an early marked hypothermia |
MDMA was administered at 20 mg/kg subcutaneously. The hypothermic reaction at the higher dose of SR59230A is suggested to be mediated by α1-adrenoceptor antagonism.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in studies investigating SR59230A and thermogenesis.
In Vivo Assessment of Thermogenesis in Rats
This protocol describes the methodology for measuring the effect of SR59230A on interscapular BAT, brain, and body temperatures in conscious, unrestrained rats.[3][6]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Implantation of Probes:
-
Anesthetize the rats.
-
Implant temperature probes to measure interscapular BAT, brain, and body temperatures.
-
Allow for a recovery period of at least one week.
-
-
Habituation:
-
Habituate the rats to the experimental cages for at least 120 minutes before each experiment to minimize stress-induced thermogenic responses.
-
-
Drug Administration:
-
Administer this compound (1, 5, or 10 mg/kg) or vehicle (e.g., water) via intraperitoneal (ip) injection.
-
-
Data Acquisition:
-
Continuously monitor and record iBAT, brain, and body temperatures using a telemetry system.
-
Heart rate and tail artery blood flow can also be monitored to assess cardiovascular effects.
-
-
Data Analysis:
-
Analyze the data for dose-dependent changes in temperature and the interruption and resumption of ultradian thermogenic cycles.
-
Investigation of MDMA-Induced Hyperthermia in Mice
This protocol details the procedure for evaluating the modulatory effect of SR59230A on drug-induced hyperthermia.[4][5]
-
Animal Model: Male mice are used.
-
Surgical Implantation of Probes:
-
Anesthetize the mice and implant temperature probes for monitoring core body temperature.
-
Allow a recovery period of two weeks.
-
-
Experimental Procedure:
-
On the day of the experiment, place a receiver under each animal's cage to record core body temperature.
-
Acquire baseline temperature data for 90 minutes prior to any injections.
-
Administer this compound (0.5 or 5 mg/kg) or vehicle subcutaneously (sc).
-
30 minutes after the antagonist administration, inject MDMA (20 mg/kg, sc).
-
Continue to monitor and record core body temperature for at least 300 minutes after MDMA administration.
-
-
Data Analysis:
-
Compare the temperature profiles of mice treated with vehicle, MDMA alone, and MDMA in combination with different doses of SR59230A.
-
Analyze for attenuation of hyperthermia and the presence of any biphasic temperature responses.
-
Signaling Pathways and Mechanisms of Action
The thermogenic effects of SR59230A are primarily mediated through its interaction with the β3-adrenergic signaling pathway in brown adipocytes.
The β3-Adrenergic Signaling Cascade in Thermogenesis
In response to cold or other stimuli, the sympathetic nervous system releases norepinephrine (B1679862), which binds to β3-adrenergic receptors on the surface of brown adipocytes. This initiates a signaling cascade that culminates in heat production.[7] The key steps are:
-
Receptor Activation: Norepinephrine binds to the β3-AR, a Gs-protein coupled receptor.
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP activates PKA.
-
Downstream Effects: PKA phosphorylates and activates various downstream targets, including hormone-sensitive lipase (B570770) (HSL) and transcription factors like CREB. This leads to increased lipolysis, providing fatty acids as fuel for thermogenesis, and upregulates the expression of Uncoupling Protein 1 (UCP1).
-
Thermogenesis: UCP1, located in the inner mitochondrial membrane, uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat.[8]
Inhibition by this compound
SR59230A acts as a competitive antagonist at the β3-adrenergic receptor. By binding to the receptor, it prevents norepinephrine from initiating the signaling cascade described above. This blockade directly inhibits the activation of adenylyl cyclase, reduces cAMP levels, and consequently suppresses the expression and activity of UCP1, leading to a reduction in thermogenesis.
dot
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of alpha 1- and beta 3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]
- 8. β-Adrenergic receptors control brown adipose UCP-1 tone and cold response without affecting its circadian rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of SR59230A Hydrochloride: A Potent Adrenergic Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a synthetic compound that has garnered significant attention in pharmacological research due to its potent and selective interaction with adrenergic receptors. Initially characterized as a selective antagonist for the β3-adrenoceptor, subsequent studies have revealed a more complex pharmacological profile, including off-target effects and ligand-directed signaling. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.
Pharmacological Profile and Quantitative Data
SR59230A is primarily recognized for its high affinity and selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors. However, at higher concentrations, it also exhibits antagonist activity at α1-adrenoceptors.[1] This dual activity is critical for the interpretation of experimental results.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| β3-adrenoceptor | Human | Radioligand Binding | IC50 | 40 | [2] |
| β1-adrenoceptor | Human | Radioligand Binding | IC50 | 408 | [2] |
| β2-adrenoceptor | Human | Radioligand Binding | IC50 | 648 | [2] |
| α1-adrenoceptor | Rat | Radioligand Binding | pKi | 6.25 | [3] |
Table 2: Functional Activity of this compound
| Assay | Cell/Tissue Type | Effect | Parameter | Value | Reference |
| cAMP Accumulation | CHO cells (low β3-AR expression) | Antagonist | - | - | [4] |
| cAMP Accumulation | CHO cells (high β3-AR expression) | Partial Agonist | - | - | [4] |
| Extracellular Acidification Rate (ECAR) | CHO cells | Agonist | - | Full Agonist | [4] |
| p38 MAPK Phosphorylation | CHO cells | Agonist | - | High Efficacy | [4] |
| Human Colon Relaxation | Human colonic circular smooth muscle | Antagonist | pA2 | 8.31 | [1] |
Key Experimental Protocols
Radioligand Binding Assay (for α1-adrenoceptors)
This protocol is adapted from studies investigating the α1-adrenoceptor antagonist properties of various β-adrenoceptor ligands.
Objective: To determine the binding affinity (pKi) of SR59230A for α1-adrenoceptors.
Materials:
-
Rat spleen or submandibular gland membranes (as a source of α1-adrenoceptors)
-
[3H]-prazosin (radioligand)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare membrane homogenates from rat spleen or submandibular gland.
-
In a 96-well plate, add membrane homogenate, varying concentrations of SR59230A, and a fixed concentration of [3H]-prazosin.
-
For non-specific binding, add a high concentration of a known α1-antagonist (e.g., phentolamine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of SR59230A from the competition binding curve and calculate the pKi value using the Cheng-Prusoff equation.[3]
cAMP Accumulation Assay
This protocol is based on studies investigating the functional antagonism of SR59230A at β3-adrenoceptors.
Objective: To measure the effect of SR59230A on agonist-induced cyclic AMP (cAMP) accumulation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the β3-adrenoceptor
-
This compound
-
A β3-adrenoceptor agonist (e.g., isoproterenol (B85558) or CL316243)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed CHO-β3 cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of SR59230A in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a β3-agonist (e.g., EC80 concentration) for a specified time (e.g., 10-15 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP levels against the concentration of SR59230A to determine its antagonistic potency.[4]
Western Blot for p38 MAPK Phosphorylation
This protocol is derived from research demonstrating the agonistic effect of SR59230A on p38 MAPK phosphorylation.
Objective: To assess the ability of SR59230A to induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).
Materials:
-
CHO cells expressing the β3-adrenoceptor
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat CHO-β3 cells with varying concentrations of SR59230A for a specific duration (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in p38 MAPK phosphorylation.[4]
Signaling Pathways and Logical Frameworks
The pharmacological actions of SR59230A are complex, involving antagonism, partial agonism, and biased agonism at the β3-adrenoceptor, as well as antagonism at the α1-adrenoceptor. The following diagrams illustrate the key signaling pathways and the logical flow of experimental investigation.
Caption: Overview of SR59230A's dual receptor interactions.
Caption: Ligand-directed signaling of SR59230A at the β3-adrenoceptor.
Caption: Antagonism of the α1-adrenoceptor signaling pathway by SR59230A.
Caption: Experimental workflow for characterizing SR59230A's pharmacology.
Conclusion
This compound is a valuable pharmacological tool with a complex and nuanced profile. While it is a potent and selective antagonist of the β3-adrenoceptor in certain signaling pathways (e.g., cAMP accumulation), it exhibits biased agonism by activating other pathways such as p38 MAPK and increasing the extracellular acidification rate.[4] Furthermore, its antagonist activity at α1-adrenoceptors at higher concentrations necessitates careful dose selection and consideration in experimental design.[3] This technical guide provides a foundational understanding of SR59230A's multifaceted interactions with adrenergic receptors, offering researchers the necessary data and methodological insights to effectively utilize this compound in their studies. Further research into the precise molecular mechanisms underlying its biased agonism will continue to refine our understanding of adrenoceptor pharmacology.
References
- 1. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2][3][4][5] Predominantly expressed in adipose tissue, the β3-AR plays a crucial role in the regulation of lipolysis and thermogenesis.[2] this compound has demonstrated utility in a variety of research applications, including the study of metabolic regulation, cancer biology, and cardiovascular physiology. These application notes provide an overview of its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
This compound functions as a competitive antagonist at the β3-adrenergic receptor. It exhibits significantly higher affinity for the β3-AR compared to β1-AR and β2-AR subtypes, making it a valuable tool for dissecting β3-AR-specific signaling pathways.[1][2][3][4] In addition to its antagonist activity, some studies have reported that SR59230A can exhibit partial agonist or biased agonist properties, particularly at high concentrations or in specific cellular contexts, leading to the activation of signaling pathways independent of cAMP, such as the p38 MAPK pathway.[6][7] Furthermore, at higher concentrations, SR59230A has been shown to interact with α1-adrenoceptors.[8]
Data Presentation
Pharmacological Data
| Parameter | Receptor | Value (nM) | Reference |
| IC50 | β3-adrenoceptor | 40 | [1][2][3][4] |
| IC50 | β1-adrenoceptor | 408 | [1][2][3][4] |
| IC50 | β2-adrenoceptor | 648 | [1][2][3][4] |
In Vitro Efficacy
| Cell Line | Assay | Effect | Concentration | Reference |
| Neuro-2A, BE(2)C, SK-N-BE(2) | Cell Viability | Reduction in a dose-dependent manner | 100 nM - 50 µM | [2][3][5] |
| Rat Brown Adipocytes | cAMP Accumulation | Antagonized agonist-stimulated cAMP synthesis | - | [9] |
| 3T3-L1 Adipocytes | p38 MAPK Phosphorylation | Stimulation | - | [4] |
In Vivo Efficacy
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | MDMA-induced Hyperthermia | 0.5 mg/kg (s.c.) | Attenuation of hyperthermia | [2][3][5] |
| Mice | MDMA-induced Hyperthermia | 5 mg/kg (s.c.) | Marked early hypothermic reaction | [2][3][5][8] |
| Rats | Monocrotaline-induced Pulmonary Arterial Hypertension | - | Improved right ventricular function | [10][11] |
| Rats | Brown Adipose Tissue Thermogenesis | 1, 5, or 10 mg/kg (i.p.) | Dose-dependent decrease in iBAT, body, and brain temperatures | [12] |
Experimental Protocols
In Vitro Neuroblastoma Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., Neuro-2A, BE(2)C, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8, or resazurin)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 100 nM to 50 µM. Include a vehicle control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 to 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental workflow for the neuroblastoma cell viability assay.
In Vitro p38 MAPK Phosphorylation Western Blot
This protocol details the investigation of this compound's effect on p38 MAPK phosphorylation in adipocytes.
Materials:
-
3T3-L1 adipocytes (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat the differentiated adipocytes with this compound at desired concentrations and time points. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an ECL substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
Workflow for Western blot analysis of p38 MAPK phosphorylation.
In Vivo MDMA-Induced Hyperthermia in Mice
This protocol describes the evaluation of this compound's effect on MDMA-induced hyperthermia in a mouse model.
Materials:
-
Male C57BL/6 mice
-
This compound
-
MDMA hydrochloride
-
Sterile saline
-
Rectal temperature probe or telemetry system
Procedure:
-
Acclimate mice to the experimental room for at least 1 hour before the experiment.
-
Record the baseline body temperature of each mouse.
-
Administer this compound (0.5 mg/kg or 5 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.
-
After 30 minutes, administer MDMA (20 mg/kg, s.c.).
-
Measure rectal temperature at regular intervals (e.g., every 15-30 minutes) for at least 2 hours post-MDMA administration.
-
Analyze the change in body temperature over time for each treatment group.
In vivo experimental workflow for MDMA-induced hyperthermia.
In Vivo Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
This protocol outlines the use of this compound in a rat model of pulmonary arterial hypertension (PAH).
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (B1676716) (MCT)
-
This compound
-
Vehicle for SR59230A
-
Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (Fulton's index).
Procedure:
-
Induce PAH in rats with a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).
-
After the induction of PAH (typically 2-3 weeks), randomize rats into treatment and vehicle control groups.
-
Administer this compound or vehicle daily for the specified treatment period (e.g., 4 weeks). The route and dose should be optimized based on preliminary studies.
-
At the end of the treatment period, measure hemodynamic parameters, including RVSP.
-
Euthanize the animals and excise the hearts.
-
Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Weigh the RV and LV+S separately to determine the Fulton's index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
-
Analyze the differences in RVSP and Fulton's index between the treatment and control groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Enhanced Hyperthermia Induced by MDMA in Parkin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR59230A hydrochloride is a potent and selective β3-adrenergic receptor (β3-AR) antagonist, with reported secondary activity at α1-adrenoceptors at higher concentrations.[1][2] It is a valuable tool for investigating the physiological and pathophysiological roles of the β3-AR, which is predominantly expressed in adipose tissue and involved in the regulation of lipolysis and thermogenesis.[2] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research.
Chemical and Physical Properties
This compound is a white to off-white solid.[3] Proper handling and storage are crucial for maintaining its stability and activity.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 361.91 g/mol | [1][3][4] |
| Formula | C₂₁H₂₈ClNO₂ | [1][3][4] |
| CAS Number | 1135278-41-9 | [1][3][4] |
| Purity | ≥98% | [4] |
| Solubility (DMSO) | up to 100 mM (or 250 mg/mL) | [3][4] |
| Solubility (Water) | up to 10 mM (or ~3.62 mg/mL) | |
| IC₅₀ for β3-AR | 40 nM | [1][2][3] |
| IC₅₀ for β1-AR | 408 nM | [1][2][3] |
| IC₅₀ for β2-AR | 648 nM | [1][2][3] |
Experimental Protocols
Required Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filters (if preparing aqueous solutions for cell culture)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Wear appropriate PPE during handling and preparation.[5]
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. Adjust volumes as needed for your specific requirements.
-
Calculation:
-
To prepare a 10 mM solution, you need to calculate the mass of this compound required.
-
Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 361.91 g/mol = 3.6191 mg
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh out approximately 3.62 mg of this compound powder.
-
-
Dissolving:
-
Transfer the weighed powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly.
-
To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3][4] Visually inspect the solution to ensure no particulates are present.
-
-
Storage:
Preparation of Aqueous Working Solutions
For cell-based assays, it is often necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Dilution:
-
Thaw the 10 mM DMSO stock solution at room temperature.
-
Serially dilute the stock solution to the desired final concentration in your aqueous buffer or medium.
-
Important: Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically <0.5%).
-
-
Sterilization (Optional but Recommended):
-
If the working solution is for sterile cell culture applications, filter it through a 0.22 µm syringe filter before use.[3]
-
Mechanism of Action and Signaling Pathway
SR59230A acts as an antagonist at the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical pathway for β3-AR activation involves coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). However, research indicates that β3-AR signaling can also occur through cAMP-independent pathways, and SR59230A can differentially affect these pathways. For instance, SR59230A has been shown to antagonize cAMP accumulation while also potentially acting as an agonist for other signaling cascades like the p38 MAPK pathway.[6][7] Furthermore, β3-AR signaling can influence the nitric oxide (NO) pathway through endothelial nitric oxide synthase (eNOS).[8][9]
Caption: SR59230A antagonism of the β3-AR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in an in vitro cell-based experiment.
Caption: In Vitro experimental workflow using SR59230A.
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR59230A Hydrochloride in Rat In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SR59230A hydrochloride in rat models, summarizing dosages, administration protocols, and affected signaling pathways based on published research. The information is intended to guide researchers in designing and executing experiments involving this selective β3-adrenergic receptor antagonist.
Data Presentation: In Vivo Dosages of this compound in Rats
The following tables summarize the quantitative data from various studies, categorized by the route of administration.
Table 1: Intraperitoneal (IP) Administration
| Dosage Range | Rat Strain | Experimental Context | Key Findings |
| 1, 5, or 10 mg/kg | Sprague-Dawley | Investigation of brown adipose tissue (BAT) thermogenesis | Dose-dependent decrease in iBAT, body, and brain temperatures.[1][2][3] |
Table 2: Intravenous (IV) Administration
| Dosage | Rat Strain | Experimental Context | Key Findings |
| 2 mg/kg (every other day for 4 weeks) | Not Specified | Monocrotaline-induced pulmonary arterial hypertension (PAH) | Improved right ventricular function.[4] |
| 5 mg/kg | Sprague-Dawley | Investigation of cooling-induced BAT thermogenesis in anesthetized rats | Reduced cooling-induced increases in iBAT temperature without affecting sympathetic nerve discharge.[1] |
Table 3: Subcutaneous (SC) Administration
| Dosage | Mouse Strain | Experimental Context | Key Findings |
| 0.5 or 5 mg/kg | Wild-type mice | MDMA-induced hyperthermia | The lower dose (0.5 mg/kg) resulted in a significantly smaller temperature change in response to MDMA. |
Table 4: Continuous Infusion via Osmotic Pump
| Dosage | Rat Strain | Experimental Context | Key Findings |
| 0.6 mg/kg/day (for 2 weeks) | Goto-Kakizaki (GK) rats (Type 2 diabetes model) | Normalization of increased pancreatic islet blood flow | Decreased islet blood flow after 2 weeks of continuous treatment.[5] |
Table 5: Intracerebroventricular (ICV) Administration
| Dosage Range | Rat Strain | Experimental Context | Key Findings |
| 10 and 50 nmol | Wistar | Investigation of food intake and anxiety-related behavior | Did not affect food intake but reduced risk assessment frequency, suggesting anxiolytic-like effects.[6] |
Signaling Pathways Modulated by SR59230A
SR59230A is primarily known as a selective antagonist of the β3-adrenergic receptor (β3-AR). Its administration in vivo affects several downstream signaling pathways.
Antagonism of the β3-Adrenergic Receptor Pathway
The canonical signaling pathway for β3-AR involves its activation by agonists, leading to the stimulation of adenylyl cyclase (AC) via a Gs protein. This increases intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit physiological responses. SR59230A blocks the initiation of this cascade by preventing agonist binding to the β3-AR.
Caption: Antagonistic action of SR59230A on the β3-adrenergic receptor signaling pathway.
Modulation of eNOS and p38 MAPK Pathways
Research has shown that SR59230A can also influence other signaling molecules. In a rat model of pulmonary arterial hypertension, SR59230A treatment inhibited the upregulation of endothelial nitric oxide synthase (eNOS).[4] Furthermore, studies in cell lines have demonstrated that SR59230A can paradoxically act as a biased agonist, leading to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), independent of the cAMP pathway.[7]
Caption: SR59230A's influence on eNOS expression and p38 MAPK phosphorylation.
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes of this compound in rats.
General Preparation of this compound Solution
This compound is typically dissolved in a vehicle such as sterile saline or water. The concentration should be calculated based on the desired dosage (in mg/kg) and the injection volume suitable for the rat's weight.
Intraperitoneal (IP) Injection Protocol
-
Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 23-25 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is drawn, confirming correct placement.
-
Administration: Inject the SR59230A solution slowly.
-
Post-injection: Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.
Intravenous (IV) Injection Protocol (Tail Vein)
-
Animal Restraint and Vein Dilation: Place the rat in a restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Insert a 25-27 gauge needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the solution. The vein should blanch, and there should be no swelling.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Subcutaneous (SC) Injection Protocol
-
Animal Restraint: Manually restrain the rat.
-
Injection Site: Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Injection: Insert a 21-23 gauge needle into the base of the skin tent, parallel to the spine.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-injection: Withdraw the needle and gently massage the area to aid dispersion.
Osmotic Pump Implantation Protocol (Subcutaneous)
-
Pump Priming: Prime the osmotic pump with the SR59230A solution according to the manufacturer's instructions, typically by incubating in sterile saline at 37°C overnight.
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane) and administer pre-operative analgesia.
-
Surgical Preparation: Shave and disinfect the skin on the back, between the scapulae.
-
Incision: Make a small midline incision in the skin.
-
Pocket Formation: Use blunt dissection to create a subcutaneous pocket large enough to accommodate the pump.
-
Pump Implantation: Insert the primed osmotic pump into the pocket.
-
Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Monitor the rat during recovery and provide post-operative analgesia as required.
Caption: Experimental workflow for subcutaneous osmotic pump implantation in rats.
References
- 1. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development - Beta-adrenergic receptors regulation of ERK Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR59230A Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR59230A hydrochloride, a potent and selective β3-adrenergic receptor (β3-AR) antagonist, in various cell culture assays. This document outlines its mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and illustrates relevant signaling pathways and workflows.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the role of the β3-adrenergic receptor in cellular processes. While primarily known as a selective antagonist for the β3-AR, it is crucial to note that it can exhibit partial agonist activity at the mouse β3-AR and may interact with other adrenergic receptors at higher concentrations.[1][2] Its applications in cell culture are diverse, ranging from studying metabolic regulation in adipocytes to exploring its anti-cancer properties in various tumor cell lines.
Mechanism of Action
SR59230A selectively binds to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). In its antagonist role, it blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting the downstream signaling cascade. The canonical β3-AR signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] However, SR59230A has also been shown to influence cAMP-independent pathways, including the p38 MAPK and ERK signaling cascades.[2] In several cancer cell lines, SR59230A has been demonstrated to suppress the mTOR/p70S6K pathway, a critical regulator of cell growth and proliferation.[4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.
| Receptor Subtype | IC50 (nM) | Species | Reference |
| β3-Adrenergic Receptor | 40 | Human | [6] |
| β1-Adrenergic Receptor | 408 | Human | [6] |
| β2-Adrenergic Receptor | 648 | Human | [6] |
Table 1: Receptor Binding Affinity of this compound. This table displays the half-maximal inhibitory concentration (IC50) values of SR59230A for the three subtypes of beta-adrenergic receptors.
| Cell Line | Assay | Effect | Concentration | Incubation Time | Reference |
| Neuro-2A (murine neuroblastoma) | Cell Viability | Dose-dependent reduction | 100 nM - 50 µM | 24 hours | [6] |
| SK-N-BE(2) (human neuroblastoma) | Cell Viability | Dose-dependent reduction | 100 nM - 50 µM | 24 hours | [6] |
| BE(2)C (human neuroblastoma) | Cell Viability | Dose-dependent reduction | 100 nM - 50 µM | 24 hours | [6] |
| Ewing Sarcoma (A673, SK-ES-1) | Cell Viability | Reduction | 5 µM and 10 µM | 24 hours | [6] |
| K562 (human myeloid leukemia) | Cell Viability | IC50: 12.6 µM | Not specified | Not specified | [2] |
| K562/DOX (doxorubicin-resistant) | Cell Viability | IC50: 10.8 µM | Not specified | Not specified | [2] |
Table 2: Effects of this compound on Cancer Cell Viability. This table summarizes the impact of SR59230A on the viability of various cancer cell lines, including IC50 values where available.
| Cell Line | Assay | Effect | Concentration | Incubation Time | Reference |
| Ewing Sarcoma Cells | Apoptosis | Increased mitochondrial ROS | 10 µM | 24 hours | [7][8] |
| Ewing Sarcoma Cells | Apoptosis | Synergistically enhances apigenin-induced cell death | 10 µM (SR59230A) + 50 µM (apigenin) | Not specified | [7] |
| Neuroblastoma Cells | Apoptosis | Induction of apoptosis | Not specified | Not specified | [5] |
Table 3: Pro-Apoptotic Effects of this compound. This table highlights the role of SR59230A in promoting apoptosis and related processes in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of SR59230A on cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of SR59230A in complete medium. Remove the old medium from the wells and add 100 µL of the SR59230A-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of SR59230A for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of mTOR Signaling Pathway
This protocol details the procedure for analyzing the effect of SR59230A on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of SR59230A for the desired time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p70S6K) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped and re-probed with the respective antibodies (e.g., anti-p70S6K, anti-β-actin).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Canonical β3-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of SR59230A.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay with SR59230A.
Caption: SR59230A-Mediated Inhibition of the mTOR Signaling Pathway.
References
- 1. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. β3-Adrenoreceptor Activity Limits Apigenin Efficacy in Ewing Sarcoma Cells: A Dual Approach to Prevent Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipolysis in Adipocytes using SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), making it a valuable pharmacological tool for investigating the role of this receptor in various physiological processes, particularly in the regulation of lipolysis in adipocytes. These application notes provide detailed information and protocols for utilizing this compound in in vitro studies to elucidate the mechanisms of adipocyte lipolysis.
The β3-AR is predominantly expressed in white and brown adipose tissue and plays a crucial role in mediating catecholamine-induced lipolysis and thermogenesis. Its activation leads to the breakdown of triglycerides into free fatty acids and glycerol (B35011), which are then released into circulation to meet the body's energy demands. Understanding the signaling pathways governed by the β3-AR is of significant interest for the development of therapeutic agents targeting obesity and related metabolic disorders. SR59230A allows for the specific blockade of this receptor, enabling researchers to dissect its contribution to overall lipolytic activity and to screen for novel compounds that modulate this pathway.
Data Presentation
This compound Profile
| Property | Value | Reference |
| Molecular Weight | 361.91 g/mol | [1] |
| Formula | C₂₁H₂₇NO₂·HCl | [1] |
| Solubility | Soluble to 10 mM in water and 100 mM in DMSO. | [1] |
| Storage | Store at room temperature. | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 1135278-41-9 | [1] |
Selectivity Profile of this compound
The inhibitory potency of this compound against the three subtypes of β-adrenergic receptors is summarized below. The IC50 values indicate the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand to the receptor.
| Receptor Subtype | IC50 (nM) |
| β3-Adrenoceptor | 40 |
| β1-Adrenoceptor | 408 |
| β2-Adrenoceptor | 648 |
Data compiled from R&D Systems and MedChemExpress product information sheets.[1][2]
Signaling Pathways
The activation of β3-adrenergic receptors in adipocytes initiates a cascade of intracellular signaling events that ultimately lead to lipolysis. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates key downstream targets, including perilipin and hormone-sensitive lipase (B570770) (HSL), to promote the breakdown of triglycerides.[3][4]
Interestingly, the β3-AR can also couple to an inhibitory G protein (Gi).[3][5] This dual coupling allows for the activation of alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[3][5] The activation of ERK can also contribute to the overall lipolytic response.[3] SR59230A, by blocking the β3-AR, inhibits both the Gs-cAMP-PKA and the Gi-ERK signaling pathways initiated by β3-AR agonists.
β3-Adrenergic Receptor Signaling Pathway in Adipocytes.
Experimental Protocols
Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes the standard method for inducing the differentiation of 3T3-L1 murine preadipocytes into mature, lipid-laden adipocytes suitable for lipolysis assays.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Plating of Preadipocytes: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1x Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 10% CO₂.
-
Growth to Confluence: Grow the cells until they reach 100% confluence. It is critical to not let the cells overgrow. Maintain the confluent culture for an additional 2 days before initiating differentiation.
-
Initiation of Differentiation (Day 0): Replace the growth medium with differentiation medium I (DMEM, 10% FBS, 1x Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium I with differentiation medium II (DMEM, 10% FBS, 1x Penicillin-Streptomycin, and 10 µg/mL Insulin).
-
Maturation of Adipocytes (Day 4 onwards): After another 48 hours, replace the medium with adipocyte maintenance medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin). Change the maintenance medium every 2-3 days.
-
Ready for Experimentation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for lipolysis experiments between days 8 and 12 post-differentiation.
Workflow for the differentiation of 3T3-L1 preadipocytes.
In Vitro Lipolysis Assay
This protocol details the procedure for measuring agonist-induced lipolysis in differentiated 3T3-L1 adipocytes and assessing the inhibitory effect of this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 2% Bovine Serum Albumin (BSA) and 20 mM HEPES, pH 7.4
-
β-adrenergic agonist stock solution (e.g., Isoproterenol or CL316243)
-
This compound stock solution
-
Glycerol and Free Fatty Acid assay kits
Procedure:
-
Preparation of Adipocytes: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubation: Add 1 mL of KRBH buffer to each well and incubate for 1-2 hours at 37°C to allow the cells to equilibrate and to minimize basal lipolysis.
-
Antagonist Treatment: Remove the pre-incubation buffer. Add fresh KRBH buffer containing various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (for control wells). Incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: To the appropriate wells, add the β-adrenergic agonist to achieve the desired final concentration (e.g., 1 µM Isoproterenol or 100 nM CL316243). For basal lipolysis control wells, add vehicle.
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Sample Collection: At the end of the incubation period, carefully collect the supernatant (the incubation buffer) from each well. Be cautious not to disturb the cell layer.
-
Measurement of Lipolysis:
-
Glycerol Release: Use a commercial glycerol assay kit to measure the concentration of glycerol in the collected supernatant. The principle often involves enzymatic reactions that produce a colored or fluorescent product, which is then quantified using a plate reader.
-
Free Fatty Acid (FFA) Release: Use a commercial FFA assay kit to measure the concentration of non-esterified fatty acids in the supernatant. These kits typically involve a coupled enzymatic reaction that results in a quantifiable colorimetric or fluorometric signal.
-
-
Data Analysis:
-
Calculate the amount of glycerol and FFA released per well.
-
Normalize the data to the protein content of the cells in each well to account for variations in cell number.
-
Plot the agonist-stimulated lipolysis (glycerol or FFA release) as a function of SR59230A concentration to determine the IC50 value of the antagonist.
-
Experimental workflow for the in vitro lipolysis assay.
Concluding Remarks
This compound serves as an indispensable tool for the specific investigation of β3-adrenoceptor function in adipocyte lipolysis. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute robust experiments. By accurately characterizing the inhibitory profile of SR59230A and its impact on downstream signaling pathways, scientists can gain deeper insights into the intricate regulation of fat metabolism and identify novel targets for the treatment of metabolic diseases. It is always recommended to perform appropriate controls and to optimize assay conditions for the specific cell types and experimental setup being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of Beta-3 adrenergic receptor at serine 247 by ERK MAP kinase drives lipolysis in obese adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR59230A Hydrochloride in Neuroblastoma Cell Viability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma (NB) remains a significant challenge in pediatric oncology, representing the most common extracranial solid tumor in children.[1][2] The clinical heterogeneity of NB necessitates the exploration of novel therapeutic strategies. The β3-adrenergic receptor (β3-AR) has emerged as a promising therapeutic target in various cancers, including neuroblastoma.[1][2][3] SR59230A hydrochloride, a selective antagonist of the β3-AR, has demonstrated significant anti-tumor activity in preclinical studies by modulating key signaling pathways that govern cell survival, proliferation, and differentiation.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound for studying neuroblastoma cell viability, including its mechanism of action, protocols for in vitro assays, and a summary of its effects on various neuroblastoma cell lines.
Mechanism of Action
This compound exerts its effects on neuroblastoma cells primarily through the blockade of the β3-adrenergic receptor. This antagonism has been shown to impact at least two critical signaling pathways:
-
Inhibition of the mTOR/p70S6K Pathway: SR59230A treatment leads to the suppression of the mTOR/p70S6K signaling cascade, a central regulator of cell growth, proliferation, and survival.[3][4][5] The inhibition of this pathway contributes directly to the reduction in neuroblastoma cell growth and colony formation.[3][4]
-
Modulation of the SK2/S1P2 Axis: The compound has been shown to downregulate the expression of sphingosine (B13886) kinase 2 (SK2) and sphingosine-1-phosphate receptor 2 (S1P2).[1] This pathway is critically involved in maintaining a balance between stemness and differentiation in neuroblastoma cells. By inhibiting this axis, SR59230A promotes a shift from a proliferative, stem-like state to a more differentiated, less malignant phenotype.[1][2]
Data Presentation
Table 1: Effect of this compound on Neuroblastoma Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Viability Assay | Observed Effect | Reference |
| Neuro-2A | > 1 | 24 | MTT | Significant dose-dependent reduction in cell viability | [1] |
| SK-N-BE(2) | > 5 | 24 | MTT | Significant dose-dependent reduction in cell viability | [1] |
| BE(2)C | > 5 | 24 | MTT | Significant dose-dependent reduction in cell viability | [1] |
| BE(2)C | 1 | 24 | ³H-thymidine incorporation | Decreased proliferation rate | [1] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human neuroblastoma cell lines such as BE(2)C and SK-N-BE(2), and the mouse neuroblastoma cell line Neuro-2A are commonly used.
-
Culture Medium: Refer to the specific cell line datasheets for recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[1][6]
-
Materials:
-
Neuroblastoma cells
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the SR59230A dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Proliferation ([³H]-Thymidine Incorporation) Assay
This protocol provides a general outline for assessing cell proliferation.
-
Materials:
-
Neuroblastoma cells
-
This compound
-
24-well plates
-
Complete culture medium
-
[³H]-thymidine (1 µCi/well)
-
Scintillation counter
-
-
Procedure:
-
Seed cells in 24-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for a specified period (e.g., 24 hours).
-
Add 1 µCi/well of [³H]-thymidine and incubate for an additional 4-6 hours.
-
Wash the cells with ice-cold PBS to remove unincorporated [³H]-thymidine.
-
Lyse the cells and collect the DNA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Compare the counts per minute (CPM) of treated cells to control cells to determine the effect on proliferation.
-
Visualization of Signaling Pathways
Caption: SR59230A inhibits the mTOR/p70S6K pathway.
Caption: SR59230A promotes differentiation via the SK2/S1P2 axis.
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of the β3-adrenergic receptor in neuroblastoma biology. Its ability to reduce cell viability and proliferation while promoting differentiation underscores its potential as a lead compound for the development of novel neuroblastoma therapies. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic utility of targeting the β3-AR pathway in this challenging pediatric cancer.
References
- 1. β3-adrenoreceptor blockade reduces tumor growth and increases neuronal differentiation in neuroblastoma via SK2/S1P2 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting β3-adrenergic receptor signaling inhibits neuroblastoma cell growth via suppressing the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SR59230A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), with significantly lower affinity for β1- and β2-adrenergic receptors.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the β3-AR in various systems, including adipose tissue, the cardiovascular system, and the central nervous system. These application notes provide detailed information on the recommended solvents for this compound, protocols for its use in in vitro and in vivo experiments, and a diagram of its primary signaling pathway.
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound can vary slightly between suppliers and batches. Therefore, it is recommended to consult the manufacturer's product datasheet for batch-specific information. The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 36.19 - 250 | 100 - 690.78 | Ultrasonic agitation may be required for complete dissolution at higher concentrations.[3] |
| Water | 2.5 - 3.62 | 6.91 - 10 | Soluble up to 10 mM.[3][4][5] Ultrasonic agitation may be needed.[3] |
| Ethanol | 10 | Not specified | - |
| Saline | Not specified | Not specified | A common vehicle for in vivo studies often in combination with other solvents like DMSO and Tween 80. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 361.91 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a short period to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
In Vitro Applications: Cell-Based Assays
This compound is widely used in cell-based assays to investigate its effects on cell viability, proliferation, and signaling pathways.
Protocol for a Cell Viability Assay (MTT Assay):
This protocol provides a general guideline for assessing the effect of this compound on the viability of a neuroblastoma cell line, as suggested by the literature.[3]
-
Cell Seeding: Seed neuroblastoma cells (e.g., Neuro-2A, BE(2)C, or SK-N-BE(2)) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. A typical concentration range to test is 100 nM to 50 µM.[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for assessing cell viability using an MTT assay.
In Vivo Applications: Animal Studies
This compound is orally active and can penetrate the blood-brain barrier, making it suitable for in vivo studies.[3]
Protocol for Subcutaneous Administration in Mice:
This protocol is based on studies investigating the effects of this compound on body temperature in mice.[6]
-
Vehicle Preparation: A common vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle can be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be mixed thoroughly, and sonication may be required to achieve a clear solution.
-
Drug Formulation: Dissolve this compound in the prepared vehicle to the desired final concentration (e.g., 0.5 mg/kg or 5 mg/kg). The solution should be prepared fresh before each experiment.
-
Animal Handling: Acclimatize the animals to the experimental conditions for at least one week before the study.
-
Administration: Administer the this compound solution subcutaneously (s.c.) to the mice. The injection volume should be calculated based on the animal's body weight.
-
Monitoring: Monitor the animals for the desired physiological or behavioral changes at specified time points after administration.
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo administration of this compound.
Signaling Pathway
This compound exerts its effects primarily by antagonizing the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for β3-AR activation involves the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
β3-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist (like norepinephrine), the β3-AR activates a stimulatory G-protein (Gs). The Gs-alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, acts as a second messenger and activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as lipolysis and thermogenesis. This compound blocks this cascade by preventing agonist binding to the β3-AR. However, it is noteworthy that in some cellular contexts with high receptor expression, SR59230A has been observed to act as a partial agonist, leading to a smaller increase in cAMP compared to full agonists.[7][8]
Caption: The β3-adrenergic receptor signaling pathway and the antagonistic action of SR59230A.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating SR59230A Hydrochloride: A Technical Support Guide for Researchers
For researchers and drug development professionals utilizing SR59230A hydrochloride, a potent and selective β3-adrenoceptor antagonist, achieving optimal solubility and maintaining stability in solution are critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the handling and use of this compound.
Solubility Data Summary
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 36.19 - 250 | 100 - 690.78 | Ultrasonic assistance may be required[1]. |
| Water | 2.5 - 3.62 | 6.91 - 10 | Ultrasonic assistance may be required[1]. |
Note: The molecular weight of this compound is 361.91 g/mol .[1][2][3][4]
Troubleshooting and FAQs
This section addresses common questions and issues related to the solubility and handling of this compound.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Some sources indicate that ultrasonic treatment is necessary to achieve higher concentrations in DMSO.[1] Ensure you are sonicating for a sufficient duration.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power.[5] Use fresh, anhydrous DMSO for the best results.
-
Check for Precipitate: If the solution was previously frozen, allow it to fully equilibrate to room temperature and vortex thoroughly to ensure any precipitate has redissolved.
Q2: Can I dissolve this compound directly in aqueous buffers for my cell-based assays?
A2: Direct dissolution in aqueous buffers is generally not recommended for creating high-concentration stock solutions due to the compound's lower solubility in water compared to DMSO.[1][2][3] The recommended approach is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. This ensures complete dissolution and accurate final concentrations.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: A detailed protocol for preparing a 100 mM stock solution in DMSO is provided in the "Experimental Protocols" section below.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[6] Aliquoting the stock solution into smaller, single-use volumes is advisable to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture into the DMSO stock.[7]
Q5: I observed some precipitation in my stock solution after storing it in the freezer. Is it still usable?
A5: Precipitation can occur when a solution is stored at low temperatures. Before use, it is crucial to bring the vial to room temperature and ensure that all the precipitate has redissolved. You can aid this process by vortexing and, if necessary, brief sonication. Visually inspect the solution to confirm it is clear before making dilutions.
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, you would need 36.19 mg of the compound (based on a molecular weight of 361.91 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution vigorously for several minutes. If the compound does not fully dissolve, use a sonicator for 10-15 minutes or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Visualizing the Mechanism of Action
This compound acts as an antagonist at the β3-adrenergic receptor. The following diagram illustrates the canonical signaling pathway associated with β3-adrenergic receptor activation, which SR59230A inhibits.
SR59230A is also reported to be involved in signaling pathways independent of cAMP, such as the p38 MAPK/ERK pathway.[8] The following workflow illustrates a generalized experimental approach to investigate these alternative signaling cascades.
References
- 1. xcessbio.com [xcessbio.com]
- 2. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of SR59230A hydrochloride
This guide provides troubleshooting information and frequently asked questions regarding the off-target effects of SR59230A hydrochloride, a commonly used β3-adrenergic receptor antagonist.
Troubleshooting Guide
Issue: My experimental results are inconsistent with selective β3-adrenergic receptor antagonism. I'm observing unexpected effects on thermoregulation or cardiovascular parameters.
Possible Cause: this compound, while selective for the β3-adrenergic receptor (β3-AR), has been shown to exhibit antagonist activity at α1-adrenoceptors (α1-AR), particularly at higher concentrations.[1][2][3] This off-target activity can lead to confounding results, such as hypothermia or changes in blood pressure, that are not mediated by β3-AR blockade.[1]
Solution: How to Identify and Mitigate α1-Adrenergic Off-Target Effects
-
Dose-Response Analysis: The affinity of SR59230A for α1-AR is lower than for β3-AR. Therefore, off-target effects are more prominent at higher doses.
-
Action: Perform a dose-response curve in your experimental model. If the unexpected effect is only observed at higher concentrations of SR59230A, it is likely an off-target effect. A low concentration (e.g., 0.5 mg/kg in vivo) may produce a more selective β3-AR antagonism, while a high concentration (e.g., 5 mg/kg in vivo) is more likely to also involve α1-AR antagonism.[1][4]
-
-
Control Experiments: Use a selective α1-AR antagonist as a positive control to determine if the observed effect is mediated by α1-AR blockade.
-
Action: Replicate your experiment using a well-characterized, selective α1-AR antagonist such as prazosin (B1663645). If prazosin mimics the unexpected effect observed with a high dose of SR59230A, this strongly suggests the effect is due to α1-AR antagonism.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily a potent and selective antagonist of the β3-adrenergic receptor.[5] It is often used in research to study the physiological roles of the β3-AR, which is predominantly found in adipose tissue and is involved in regulating lipolysis and thermogenesis.[4]
Q2: What is the selectivity profile of SR59230A?
SR59230A shows a higher affinity for the β3-AR compared to β1-AR and β2-AR.[5] However, it also has a notable affinity for α1-adrenoceptors.[3][6]
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Affinity Measurement | Value | Reference |
| β3-Adrenergic Receptor | IC50 | 40 nM | [5] |
| β1-Adrenergic Receptor | IC50 | 408 nM | [5] |
| β2-Adrenergic Receptor | IC50 | 648 nM | [5] |
| α1-Adrenergic Receptor | pKi | 6.6 (~251 nM Ki) | [3] |
Q3: What are the most common off-target effects reported for SR59230A?
The most significant and frequently reported off-target effect is the antagonism of α1-adrenergic receptors.[1][2][3] This can be particularly problematic in studies involving the regulation of body temperature or cardiovascular function, where α1-ARs play a crucial role.[1] For instance, high doses of SR59230A have been shown to cause a hypothermic reaction, an effect mimicked by the α1-AR antagonist prazosin.[1]
Q4: How can I design my experiment to account for these potential off-target effects?
To ensure your results are attributable to β3-AR blockade, a rigorous experimental design is critical. This involves careful dose selection and the inclusion of appropriate controls.
Experimental Protocols
Protocol: Control Experiment to Test for α1-Adrenergic Receptor-Mediated Effects
This protocol is adapted from studies investigating the off-target effects of SR59230A on thermoregulation.[1]
Objective: To differentiate between β3-AR-mediated effects and off-target α1-AR-mediated effects of SR59230A.
Materials:
-
This compound
-
Prazosin (or another selective α1-AR antagonist)
-
Vehicle solution (used to dissolve compounds)
-
Your experimental model (e.g., conscious mice for thermoregulation studies)
-
Agonist or stimulus of interest (e.g., phenylephrine (B352888) for α1-AR activation, MDMA for thermoregulation studies)
Procedure:
-
Acclimatization: Allow animals to acclimate to the experimental conditions to establish a stable baseline for the measured parameter (e.g., body temperature).
-
Grouping: Divide subjects into at least four experimental groups:
-
Group 1: Vehicle + Agonist
-
Group 2: Low-Dose SR59230A (e.g., 0.5 mg/kg) + Agonist
-
Group 3: High-Dose SR59230A (e.g., 5 mg/kg) + Agonist
-
Group 4: Prazosin (e.g., 0.1 mg/kg) + Agonist
-
-
Administration: Administer the antagonist (SR59230A, prazosin, or vehicle) at a set time (e.g., 30 minutes) before introducing the experimental agonist or stimulus.[5]
-
Measurement: Record the physiological parameter of interest (e.g., core body temperature, blood pressure) at regular intervals for the duration of the expected effect.
-
Analysis: Compare the response curves between the groups. If the effect observed in the High-Dose SR59230A group (Group 3) is similar to the effect in the Prazosin group (Group 4), it provides strong evidence that the effect is mediated by α1-AR antagonism.
Visualizations
Caption: SR59230A signaling pathway and off-target mechanism.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Dose-dependent relationship of SR59230A's on- and off-target effects.
References
- 1. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 59230A - Wikipedia [en.wikipedia.org]
- 3. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Role of α-Adrenergic Receptors in the Effect of the β-Adrenergic Receptor Ligands, CGP 12177, Bupranolol, and SR 59230A, on the Contraction of Rat Intrapulmonary Artery | Semantic Scholar [semanticscholar.org]
SR59230A hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SR59230A hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under specific conditions depending on the duration of storage. For short-term storage, ranging from days to weeks, it is recommended to keep the compound in a dry, dark environment at 0-4°C.[1] For long-term storage, spanning months to years, the compound should be stored at -20°C.[1] Some suppliers indicate that the solid is stable for several weeks at ambient temperature, such as during shipping.[1] However, for maintaining long-term purity and stability, refrigerated or frozen storage is advised. Always keep the container tightly sealed to protect it from moisture.[2]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound stock solutions is highly dependent on the storage temperature. For long-term storage of up to one year, it is recommended to store aliquoted solutions at -80°C to prevent degradation.[3] For shorter-term storage, solutions can be kept at -20°C for up to one month.[2][3] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.[3]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) and water are the most commonly used solvents for preparing this compound stock solutions.[2][4] It is important to note that the solubility can vary between these solvents.
Q4: I am having trouble dissolving this compound. What could be the issue?
A4: Solubility issues with this compound can arise from several factors. One common issue when using DMSO is its hygroscopic nature, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of the compound. Therefore, it is highly recommended to use newly opened or anhydrous DMSO for preparing stock solutions.[2][3] If you are still experiencing difficulties, sonication can aid in the dissolution process.[2]
Q5: There is conflicting information about the solubility of this compound in water. Can you clarify?
A5: Different suppliers provide varying data on the aqueous solubility of this compound. Some sources indicate solubility in water up to 2.5 mg/mL or 10 mM, potentially requiring sonication to achieve dissolution.[2][4] Conversely, other suppliers state that the compound is insoluble in water.[3] This discrepancy may be due to differences in the crystalline form of the compound or the specific experimental conditions used to determine solubility. If an aqueous solution is required, it is advisable to start with a small amount to test solubility under your specific conditions and to use sonication. For aqueous working solutions, filter sterilization using a 0.22 μm filter is also recommended before use.[2]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Notes |
| Solid | Short-term (days to weeks) | 0-4°C[1] or Room Temperature[4][5][6] | Store in a dry, dark place.[1] |
| Solid | Long-term (months to years) | -20°C[1] | Keep container tightly sealed, away from moisture.[2] |
| Stock Solution | Up to 1 month | -20°C[2][3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution | Up to 1 year | -80°C[3] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | up to 250 mg/mL[2] | Use of newly opened, anhydrous DMSO is critical.[2][3] Sonication may be required.[2] |
| DMSO | up to 100 mM[4] | |
| DMSO | 83 mg/mL[3] | |
| Water | up to 2.5 mg/mL[2] | Sonication may be required.[2] |
| Water | up to 10 mM[4] | |
| Water | Insoluble[3] | Discrepancies exist; test solubility with a small amount first. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a new bottle of anhydrous DMSO to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW: 361.91), add approximately 276.3 µL of DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: To prepare a working solution, dilute the DMSO stock solution with your desired aqueous buffer or cell culture medium. It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to prevent precipitation of the compound.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system (typically <0.5%).
-
Sterilization: If required for your application, sterile-filter the final aqueous working solution using a 0.22 μm syringe filter.
-
Usage: Use the freshly prepared working solution immediately for optimal results.
Troubleshooting and Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Recommended Storage Conditions
Caption: Recommended storage conditions for this compound.
References
Why is my SR59230A hydrochloride experiment not working?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR59230A hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions. To prepare a stock solution, it is recommended to dissolve the compound in DMSO, where it is soluble up to 100 mM. For aqueous solutions, the solubility is limited to approximately 10 mM. If precipitation occurs, gentle warming and sonication may help to redissolve the compound. Always prepare fresh aqueous solutions and avoid repeated freeze-thaw cycles. It is also advisable to use a newly opened bottle of hygroscopic DMSO for the best results.
Q2: I am not observing the expected antagonist effect of SR59230A on the β3-adrenoceptor. What could be the reason?
A2: The pharmacological activity of SR59230A is complex and can be context-dependent. Here are a few factors to consider:
-
Agonist Activity: SR59230A can act as a partial or full agonist at the β3-adrenoceptor, particularly at high concentrations or in systems with high receptor expression. This agonist activity can mask its antagonist effects. Consider performing a dose-response experiment to determine the optimal concentration for antagonist activity in your specific model.
-
Cellular Context: The effect of SR59230A can vary between cell types and tissues. For instance, in 3T3-F442A adipocytes, it acts as an antagonist of cAMP accumulation, while in other cells it can stimulate extracellular acidification rates (ECAR), indicating agonist activity through cAMP-independent pathways.[1]
-
Receptor Expression Levels: The level of β3-adrenoceptor expression can influence whether SR59230A behaves as an agonist or antagonist. In cells with high receptor expression, it is more likely to exhibit agonist properties.[2]
Q3: I am seeing unexpected off-target effects in my experiment. Is this common with SR59230A?
A3: Yes, SR59230A has been reported to have off-target effects, most notably as an antagonist at α1-adrenoceptors, particularly at higher concentrations.[3][4] If your experimental results are inconsistent with β3-adrenoceptor modulation alone, consider the possibility of α1-adrenoceptor blockade. It may be necessary to use a lower concentration of SR59230A or to include control experiments with a selective α1-adrenoceptor antagonist to dissect the observed effects.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at room temperature. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Problem: Inconsistent results between experimental batches.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Solubility Issues | Ensure complete dissolution of the compound. Use sonication if necessary. Prepare aqueous solutions fresh for each experiment. |
| Cell Passage Number | High passage numbers can lead to changes in receptor expression and signaling. Use cells within a consistent and low passage number range. |
| Reagent Variability | Ensure consistency in all reagents, including cell culture media, serum, and assay components. |
Problem: No effect observed in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Low Receptor Expression | Confirm the expression of β3-adrenoceptors in your cell line using techniques like qPCR or Western blotting. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected changes. Optimize assay conditions such as incubation time and cell density. |
| Compound Inactivity | Verify the activity of your batch of this compound with a positive control experiment. |
Experimental Protocols
General Guidelines for Solution Preparation
| Solvent | Maximum Concentration | Notes |
| Water | 10 mM | Sonication may be required for complete dissolution. Prepare fresh. |
| DMSO | 100 mM | Recommended for preparing high-concentration stock solutions. |
Data summarized from multiple sources.
Key Signaling Pathways of SR59230A
SR59230A can modulate multiple signaling pathways depending on the cellular context and receptor expression levels. Below are diagrams illustrating its primary interactions.
Caption: SR59230A signaling pathways.
Experimental Workflow: Troubleshooting Inconsistent Results
When faced with inconsistent experimental outcomes, a structured approach to troubleshooting is essential. The following workflow can help identify the source of the variability.
Caption: Troubleshooting workflow for SR59230A experiments.
References
Minimizing SR59230A hydrochloride toxicity in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing toxicity and troubleshooting common issues encountered during experiments with SR59230A hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the β3-adrenergic receptor (β3-AR).[1][2] It is widely used in research to investigate the roles of the β3-AR, which is predominantly found in adipose tissue and is involved in regulating lipolysis and thermogenesis.[3] The compound is orally active in vivo and can penetrate the blood-brain barrier.[1][4]
Q2: What is the selectivity profile of this compound?
SR59230A shows significantly higher affinity for the β3-adrenoceptor compared to β1 and β2 subtypes. This selectivity is crucial for its targeted effects, but it is not absolute, and off-target effects can occur at higher concentrations.
Table 1: Selectivity Profile of this compound
| Receptor | IC50 Value (nM) | Reference |
| β3-adrenoceptor | 40 | [1][2][3][4][5] |
| β1-adrenoceptor | 408 | [1][2][3][4][5] |
| β2-adrenoceptor | 648 | [1][2][3][4][5] |
Q3: What are the known off-target effects and potential sources of toxicity for SR59230A?
The most significant off-target effect of SR59230A is its antagonist activity at α1-adrenoceptors, particularly at higher concentrations.[6][7] This can lead to unexpected physiological responses, such as changes in body temperature and cardiovascular parameters, which may be misinterpreted as β3-AR mediated effects.[6] Additionally, dose-dependent cytotoxicity has been observed in various cell lines.[1] In some experimental systems, SR59230A has also been reported to exhibit partial or full agonist activity, which can complicate data interpretation.[8][9]
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1] The compound is soluble in water (up to 10 mM) and DMSO (up to 100 mM).[5] For long-term storage of the solid compound, ambient temperature is appropriate.[2]
Troubleshooting Guide
Q5: My cells show reduced viability after treatment with SR59230A. How can I mitigate this?
Possible Cause: SR59230A can induce dose-dependent cytotoxicity.[1] The concentration you are using may be too high for your specific cell line.
Solution:
-
Conduct a Dose-Response Study: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a wide range of SR59230A concentrations to determine the cytotoxic threshold for your specific cells.
-
Optimize Concentration: Use the lowest concentration that elicits the desired β3-antagonistic effect without significantly impacting cell viability.
-
Time-Course Experiment: Evaluate if shorter incubation times can achieve the desired effect while minimizing toxicity.
Table 2: Summary of In Vitro Concentrations and Observed Effects
| Concentration Range | Cell Line(s) | Observed Effect | Reference |
| 100 nM - 50 µM | Neuro-2A, BE(2)C, SK-N-BE(2) | Dose-dependent reduction in cell viability at 24 hours. | [1] |
| 10 µmol·L⁻¹ | Rat Spleen & Aorta | Antagonism of α1-adrenoceptors. | [6] |
Q6: I am observing unexpected cardiovascular or thermoregulatory effects in my in vivo experiments (e.g., hypothermia, bradycardia). What is the cause?
Possible Cause: These effects are likely due to the off-target antagonism of α1-adrenoceptors by SR59230A, especially at higher doses.[6][7] High concentrations of SR59230A can unmask a hypothermic reaction to certain stimuli and may also cause transient bradycardia.[6][10]
Solution:
-
Dose Adjustment: Use the lowest effective dose possible to maximize selectivity for the β3-AR. Studies have shown that lower doses (e.g., 0.5 mg/kg) can attenuate hyperthermia with less pronounced off-target effects compared to higher doses (e.g., 5 mg/kg).[6]
-
Include Control Groups: Use a selective α1-adrenoceptor antagonist, such as prazosin, as a positive control to differentiate between β3- and α1-mediated effects.[6]
-
Monitor Vitals: Continuously monitor core body temperature, heart rate, and other relevant physiological parameters to accurately characterize the compound's effects in your model.[10]
Table 3: Summary of In Vivo Dosages and Observed Effects
| Dosage | Animal Model | Observed Effect | Reference |
| 0.5 mg/kg (s.c.) | Mouse | Small attenuation of MDMA-induced hyperthermia. | [6] |
| 5 mg/kg (s.c.) | Mouse | Marked early hypothermic reaction to MDMA, mimicking an α1-antagonist. | [6] |
| 1, 5, 10 mg/kg (i.p.) | Rat | Dose-dependent decrease in brown adipose tissue, body, and brain temperatures. | [10] |
| 4 mg/kg (i.p.) | Mouse (ADPKD model) | Ameliorated cystic phenotype. | [11] |
| 5 mg/kg (i.v.) | Newborn Lamb | Attenuated the rise in oxygen consumption induced by dopamine. | [12] |
Q7: My results are inconsistent or suggest agonist activity. Is this possible with SR59230A?
Possible Cause: Yes, SR59230A has been shown to act as a partial or full agonist in certain tissues and experimental contexts.[8][9] This "pleiotropic signaling" can be dependent on the specific tissue, the level of receptor expression, and the downstream signaling pathway being measured.[9] For example, in some cells, SR59230A antagonizes cAMP accumulation but acts as an agonist for increasing extracellular acidification rates (ECARs).[9]
Solution:
-
Characterize the Response: If you suspect agonist activity, perform experiments to characterize this fully. For example, test SR59230A alone at various concentrations, not just as an antagonist to a known agonist.
-
Measure Multiple Endpoints: Analyze more than one downstream signaling pathway (e.g., cAMP levels, p38 MAPK phosphorylation, ECAR) to get a comprehensive picture of the compound's action in your system.[9]
-
Consult Literature: Review studies that have used SR59230A in similar models to see if agonist-like effects have been previously reported.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 59230A hydrochloride, beta3 adrenoceptor antagonist (CAS 1135278-41-9) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SR 59230A - Wikipedia [en.wikipedia.org]
- 8. Agonistic activity of SR59230A at atypical beta-adrenoceptors in guinea pig gastric fundus and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β3 adrenergic receptor as potential therapeutic target in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β(3)-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
SR59230A hydrochloride showing agonist instead of antagonist activity
Welcome to the technical support center for SR59230A hydrochloride. This resource is for researchers, scientists, and drug development professionals who are encountering unexpected agonist activity with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you understand and address this phenomenon.
Frequently Asked Questions (FAQs)
Q1: We observe that this compound is showing agonist activity in our assay. Isn't it supposed to be a β3-adrenergic receptor antagonist?
A1: This is a documented phenomenon for SR59230A. While classically defined as a β3-adrenergic receptor antagonist, its functional effect can be complex and context-dependent. Several pharmacological principles can explain this observation:
-
Partial Agonism: SR59230A can act as a partial agonist at the β3-adrenoceptor. A partial agonist binds to and activates a receptor but produces a submaximal response compared to a full agonist. The level of this agonist activity can depend on the density of β3-adrenergic receptors in your experimental system.[1][2]
-
Ligand-Directed Signaling (Biased Agonism): SR59230A can selectively activate certain downstream signaling pathways while blocking others. For instance, it has been shown to be an agonist for pathways leading to increased extracellular acidification rates (ECAR) and MAPK phosphorylation, while simultaneously acting as an antagonist for cAMP accumulation.[1][2][3]
-
Off-Target Effects: SR59230A is not entirely selective for the β3-adrenoceptor and has been shown to have antagonist activity at α1-adrenoceptors.[4] Depending on your cell or tissue type, these off-target effects could contribute to the observed response.
-
Atypical β-Adrenoceptors: In some tissues, like the guinea pig gastric fundus and duodenum, SR59230A has been shown to act as an agonist at atypical β-adrenoceptors.[5]
Q2: In which experimental systems has this agonist activity of SR59230A been reported?
A2: The agonist-like effects of SR59230A have been observed in a variety of systems, including:
-
Cell Lines: In Chinese hamster ovary (CHO) cells expressing cloned mouse β3-adrenoceptors, SR59230A displayed partial to full agonist activity for increasing extracellular acidification rates (ECAR).[1][2] In 3T3-F442A adipocytes, it acted as an agonist for ECAR but an antagonist for cAMP accumulation.[1]
-
Isolated Tissues: In mouse ileum, SR59230A caused smooth muscle relaxation, indicative of agonist activity.[1] It also induced relaxation in guinea pig gastric fundus and duodenum.[5]
-
In Vivo Studies: In anesthetized rats, intravenous administration of SR59230A unexpectedly increased basal expiratory CO2 concentration, suggesting a potential agonist component to its action.[6][7]
Q3: How can the level of receptor expression influence the activity of SR59230A?
A3: The intrinsic activity of SR59230A has been shown to increase with the level of β3-adrenoceptor expression.[1][2] In cells with high receptor expression, it can behave as a partial agonist for cAMP accumulation, whereas in cells with low expression, it acts as a neutral antagonist for the same pathway.[2] This highlights the importance of characterizing the receptor expression levels in your specific experimental model.
Troubleshooting Guide
If you are observing unexpected agonist activity with this compound, consider the following troubleshooting steps:
| Observation | Potential Cause | Suggested Action |
| Agonist activity is observed in a functional assay. | Partial Agonism | 1. Determine the maximal effect (Emax) of SR59230A and compare it to a known full β3-agonist (e.g., isoproterenol (B85558), CL316243). A lower Emax for SR59230A suggests partial agonism. 2. Perform a competition assay by co-incubating with a full agonist. A partial agonist will shift the full agonist's dose-response curve to the right and may reduce the maximal response. |
| The agonist effect is pathway-dependent (e.g., seen in a MAPK assay but not a cAMP assay). | Ligand-Directed Signaling (Biased Agonism) | 1. Measure multiple downstream signaling readouts (e.g., cAMP, pERK, p38 MAPK, ECAR) to build a signaling profile for SR59230A in your system. 2. Compare the potency (EC50) and efficacy (Emax) of SR59230A in each pathway. |
| The observed effect is not blocked by a known β3-antagonist but is blocked by an α1-antagonist. | Off-Target Effects | 1. Use a selective α1-adrenergic antagonist (e.g., prazosin) to see if it blocks the observed effect of SR59230A. 2. Use a cell line that does not express β3-adrenoceptors as a negative control. If you still observe the effect, it is likely an off-target effect. |
| The agonist activity varies between different cell lines or tissues. | Context-Dependent Efficacy / System Bias | 1. Characterize the β3-adrenoceptor expression levels in your different experimental systems. 2. Be aware that the coupling of receptors to different G proteins and downstream effectors can vary between cell types, leading to different functional outcomes. |
| The compound purity is . | Compound Impurity | Verify the purity of your this compound sample using analytical methods such as HPLC-MS. An impurity could be responsible for the observed agonist activity. |
Quantitative Data Summary
The following tables summarize the reported pharmacological parameters of this compound in different experimental systems.
Table 1: Antagonist Activity of SR59230A (cAMP Accumulation Assays)
| Preparation | Agonist | pA2 / pKB | Reference |
| CHO cells (low β3 expression) | CL316243 | ~7.1 | [2] |
| 3T3-F442A adipocytes | CL316243 | Not specified | [1] |
| Human colonic circular smooth muscle | Isoprenaline | 8.31 | [8] |
Table 2: Agonist Activity of SR59230A (Various Assays)
| Preparation | Assay | Potency (pEC50) | Intrinsic Activity (vs. Full Agonist) | Reference |
| CHO cells (high β3 expression) | cAMP accumulation | ~6.5 | Partial Agonist | [2] |
| CHO cells (high β3 expression) | ECAR | ~6.7 | Full Agonist | [1][2] |
| CHO cells (low β3 expression) | ECAR | ~6.8 | Full Agonist | [2] |
| 3T3-F442A adipocytes | ECAR | Not specified | Agonist (greater than CL316243) | [1] |
| Mouse ileum | Relaxation | Biphasic response | Agonist | [1] |
Experimental Protocols
Protocol 1: Assessing Ligand-Directed Signaling of SR59230A
This protocol outlines a workflow to investigate whether SR59230A exhibits biased agonism in your cell system.
Signaling Pathways
Diagram 1: Canonical vs. Biased Signaling at the β3-Adrenoceptor
This diagram illustrates how a full agonist like isoproterenol or CL316243 might activate the canonical Gs-cAMP pathway, while a biased agonist like SR59230A could preferentially activate alternative pathways such as those leading to MAPK activation and changes in cellular metabolism (ECAR).
Diagram 2: Troubleshooting Logic for Unexpected Agonist Activity
This flowchart provides a logical sequence of steps to diagnose the reason behind the observed agonist activity of SR59230A.
References
- 1. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonistic activity of SR59230A at atypical beta-adrenoceptors in guinea pig gastric fundus and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Bioavailability of SR59230A Hydrochloride
Welcome to the technical support center for SR59230A hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this selective β3-adrenoceptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experimental outcomes, with a focus on improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a potent and selective antagonist of the β3-adrenergic receptor. In research, it is primarily used to investigate the physiological and pathological roles of the β3-adrenoceptor, which is involved in processes such as lipolysis, thermogenesis, and smooth muscle relaxation.
Q2: What are the known solubility characteristics of this compound?
This compound has limited solubility in aqueous solutions, which can pose a challenge for in vivo studies. It is more readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). This poor aqueous solubility is a primary factor that can limit its oral bioavailability.
Q3: Is this compound orally bioavailable?
Q4: What are the common routes of administration for this compound in animal studies?
Common routes of administration in preclinical studies include intraperitoneal (i.p.) and subcutaneous (s.c.) injections. These routes bypass the gastrointestinal tract, ensuring more direct and often more consistent systemic exposure compared to oral administration, especially for compounds with low oral bioavailability.
Q5: Are there any known off-target effects of this compound?
At higher concentrations, SR59230A has been reported to exhibit antagonist activity at α1-adrenoceptors. Researchers should be mindful of this potential off-target effect and use the lowest effective concentration to maintain selectivity for the β3-adrenoceptor.
Troubleshooting Guide: Low In Vivo Efficacy and Suspected Poor Bioavailability
This guide addresses common issues related to the formulation and administration of this compound that may lead to poor in vivo efficacy, likely stemming from low bioavailability.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Precipitation of the compound upon injection. | The formulation is not stable in the physiological environment. This can occur when a compound dissolved in a high percentage of an organic solvent (like DMSO) is injected into an aqueous environment like the bloodstream or intraperitoneal space. | - Reduce the percentage of organic solvent: Aim for the lowest possible concentration of DMSO in the final formulation. - Use co-solvents: Employ a mixture of solvents to improve solubility and stability. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol. - Utilize solubility enhancers: Consider the use of cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) which can form inclusion complexes with the drug, increasing its aqueous solubility. |
| High variability in experimental results between animals. | This can be due to inconsistent absorption, particularly with oral administration, or issues with the formulation's stability and homogeneity. | - Ensure a homogenous formulation: If using a suspension, ensure it is well-mixed before each administration to deliver a consistent dose. - Consider alternative administration routes: If oral bioavailability is highly variable, switching to subcutaneous or intraperitoneal injection may provide more consistent results. - Optimize the formulation: Experiment with different formulation strategies to find one that provides more consistent absorption. |
| Lack of a dose-dependent response. | This may indicate that the absorption is saturated at higher doses, a common issue for poorly soluble compounds. It could also suggest rapid metabolism or elimination. | - Improve the formulation to enhance dissolution: Techniques like micronization (reducing particle size) or creating an amorphous solid dispersion can increase the dissolution rate and potentially improve dose-proportionality. - Investigate potential for rapid metabolism: While specific data for SR59230A is limited, beta-blockers can undergo first-pass metabolism. Co-administration with an inhibitor of relevant metabolic enzymes (if known) could be explored in a research setting. |
| No observable in vivo effect at expected therapeutic doses. | The compound may not be reaching the target tissue at a sufficient concentration due to poor absorption and/or rapid clearance. | - Increase the solubility of the formulation: This is the most critical step. Refer to the formulation strategies in the tables below. - Consider a different delivery system: For oral administration, self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can improve absorption by presenting the drug in a solubilized form. |
Data Presentation: Formulation Strategies to Enhance Bioavailability
Since specific bioavailability data for different this compound formulations are not publicly available, this section provides a summary of common formulation approaches used for this compound and general strategies for improving the oral bioavailability of poorly soluble drugs.
Table 1: Reported In Vivo Formulations for this compound
| Formulation Component | Vehicle Composition | Notes |
| DMSO/Saline | 10% DMSO, 90% Saline | A common starting point, but may lead to precipitation upon injection. |
| DMSO/PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A multi-component system to improve solubility and stability. |
| DMSO/SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Cyclodextrins can significantly enhance aqueous solubility. |
| DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | A lipid-based formulation suitable for subcutaneous or oral administration. |
Table 2: General Strategies to Improve Oral Bioavailability of Poorly Water-Soluble Compounds
| Strategy | Principle | Potential Advantages | Potential Challenges |
| Micronization/Nanonization | Reducing particle size to increase surface area and dissolution rate. | Simple, well-established technique. | May not be sufficient for very insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. | Can significantly increase apparent solubility and dissolution rate. | The amorphous state is thermodynamically unstable and can recrystallize over time. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract. | Presents the drug in a solubilized form, bypassing the dissolution step; can enhance lymphatic uptake. | Formulation development can be complex; potential for GI side effects from surfactants. |
| Cyclodextrin (B1172386) Complexation | Formation of inclusion complexes where the drug molecule is encapsulated within the cyclodextrin molecule. | Increases aqueous solubility and can protect the drug from degradation. | The drug-to-cyclodextrin ratio needs to be optimized; can alter the pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound for Improved Oral Bioavailability Studies
Objective: To prepare an amorphous solid dispersion (ASD) of this compound to potentially enhance its dissolution rate and oral absorption in preclinical models.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable polymer like HPMC)
-
Methanol (or other suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Methodology:
-
Polymer Selection: Choose a suitable polymer for the solid dispersion. PVP K30 is a common choice.
-
Dissolution: Dissolve both this compound and the polymer in a common volatile organic solvent, such as methanol. A typical starting drug-to-polymer ratio is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low (e.g., 40°C) to minimize thermal degradation.
-
Drying: Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
In Vivo Formulation: The resulting ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose (B11928114) in water) for oral administration.
Protocol 2: Quantification of SR59230A in Plasma using HPLC-MS/MS
Objective: To provide a general framework for developing a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of SR59230A in plasma samples from pharmacokinetic studies.
Materials:
-
Plasma samples containing SR59230A
-
SR59230A analytical standard
-
Internal Standard (IS) (e.g., a structurally similar beta-blocker like propranolol-d7)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
HPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
1. Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, calibration standards, and quality control samples into a 96-well protein precipitation plate or microcentrifuge tubes. b. Add 150 µL of the internal standard solution (prepared in ACN) to each well/tube. c. Mix thoroughly (e.g., vortex for 1 minute) to precipitate plasma proteins. d. Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
3. Mass Spectrometry Conditions (Example):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: These would need to be optimized for SR59230A and the chosen internal standard. The transition for SR59230A would involve selecting the precursor ion ([M+H]+) and a characteristic product ion.
- Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
4. Calibration and Quantification:
- Prepare a calibration curve by spiking known concentrations of SR59230A into blank plasma.
- Quantify the concentration of SR59230A in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: β3-Adrenoceptor signaling and the inhibitory action of SR59230A.
Caption: General workflow for bioavailability enhancement and assessment.
Technical Support Center: SR59230A Hydrochloride
Welcome to the technical support center for SR59230A hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, as well as to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, this compound can be dissolved in DMSO or water.[1][2][3][4][5] For optimal results, use newly opened, anhydrous DMSO as the compound is hygroscopic and absorbed moisture in DMSO can significantly impact solubility.[1][6] Sonication may be required to fully dissolve the compound.[3][4]
Q2: How should I store the solid compound and my stock solutions to prevent degradation?
A2: The solid, powdered form of this compound should be stored at -20°C for up to three years.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[6] Always store in a tightly sealed container, away from moisture.[1][7]
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and sonicate to try and redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh stock solution. To avoid precipitation, ensure you are not exceeding the solubility limits and are using high-purity, anhydrous solvents.
Q4: I am observing inconsistent results in my experiments. Could this be related to the degradation of this compound?
A4: Inconsistent results can be a sign of compound degradation. Factors such as improper storage, exposure to light, extreme pH, or repeated freeze-thaw cycles of stock solutions can lead to degradation. Review your storage and handling procedures. If you suspect degradation, it is best to use a fresh vial of the compound and prepare a new stock solution.
Q5: Can I use this compound in in vivo studies?
A5: Yes, this compound is orally active in vivo.[2][8][9] For in vivo administration, various formulations can be prepared, for example, by dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[3][6] It is crucial to use the mixed solution immediately for optimal results.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency or Inactivity | Compound degradation due to improper storage (temperature, moisture). | Discard the current stock and prepare a fresh solution from a new vial of solid compound. Ensure storage at recommended temperatures and protection from moisture.[1][3] |
| Compound degradation due to exposure to light. | While specific data on photosensitivity is limited, it is good practice to protect solutions from light by using amber vials or wrapping tubes in foil. | |
| Incorrect concentration of the stock solution. | Verify calculations and ensure the compound was fully dissolved when the stock solution was prepared. Use a calibrated balance for accurate weighing. | |
| Precipitation in Stock Solution | Exceeded solubility limits. | Refer to the solubility data table. If necessary, prepare a more dilute stock solution. |
| Use of DMSO that has absorbed moisture. | Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][6] | |
| Improper storage of the solution. | Store aliquots at -80°C to minimize the risk of precipitation and degradation.[1][6] Avoid repeated freeze-thaw cycles. | |
| Variability in Experimental Results | Inconsistent pipetting of the stock solution. | Ensure proper mixing of the stock solution before taking an aliquot. Use calibrated pipettes. |
| Degradation of the compound in the experimental media over time. | Prepare fresh dilutions of the compound from the stock solution for each experiment. Minimize the time the compound spends in aqueous media before being added to the cells or animal. | |
| pH of the experimental buffer affecting compound stability. | While specific pH stability data is not readily available, it is a general principle that pH can affect the stability of compounds. Maintain a consistent and appropriate pH in your experimental setup. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 250 | 690.78 | Sonication may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1][4][6] |
| Water | 3.62 | 10 | Sonication may be needed.[2][10] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | 3 years | Sealed, away from moisture.[3] |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[6] |
| Stock Solution (in solvent) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 361.91), anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh out 3.62 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex briefly to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of an In Vivo Dosing Solution
This is an example protocol and may need to be optimized for your specific experimental needs.
-
Materials: this compound stock solution in DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Procedure (for a 5 mg/mL solution): [3]
-
To prepare 1 mL of dosing solution, start with 50 µL of a 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the solution thoroughly.
-
Use the prepared dosing solution immediately.
-
Visualizations
Caption: Canonical and alternative signaling pathways of the β3-adrenergic receptor and the antagonistic action of SR59230A.
Caption: Experimental workflow for the preparation and storage of an this compound stock solution.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results when using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to β3-Adrenergic Receptor Antagonists: SR59230A Hydrochloride and L-748,337
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent β3-adrenergic receptor (β3-AR) antagonists: SR59230A hydrochloride and L-748,337. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
This compound and L-748,337 are selective antagonists of the β3-adrenergic receptor, a G-protein coupled receptor primarily expressed in adipose tissue and the urinary bladder. Its role in lipolysis, thermogenesis, and bladder relaxation has made it a significant target for therapeutic intervention in metabolic and urological disorders. This guide delves into the comparative pharmacology of these two compounds, presenting key experimental data on their binding affinities, selectivity, and functional effects.
Data Presentation
Table 1: Comparative Binding Affinities of SR59230A and L-748,337
The following table summarizes the binding affinities (Ki in nM and IC50 in nM) of this compound and L-748,337 for the three main β-adrenergic receptor subtypes. Lower values indicate higher affinity.
| Compound | β1-AR Affinity | β2-AR Affinity | β3-AR Affinity | Species/Cell Line | Reference(s) |
| This compound | IC50: 408 nM | IC50: 648 nM | IC50: 40 nM | Rat | [1] |
| L-748,337 | Ki: 390 nM | Ki: 204 nM | Ki: 4.0 nM | Human (CHO cells) | [2] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions (e.g., species, cell lines, and assay methodology) across different studies.
Table 2: Selectivity Profiles
This table illustrates the selectivity of each compound for the β3-AR over the β1-AR and β2-AR subtypes, calculated from the affinity data in Table 1.
| Compound | Selectivity for β3 vs. β1 | Selectivity for β3 vs. β2 |
| This compound | ~10-fold | ~16-fold |
| L-748,337 | ~98-fold | ~51-fold |
Mechanism of Action and Signaling Pathways
Both SR59230A and L-748,337 act as competitive antagonists at the β3-adrenergic receptor. The canonical signaling pathway for β3-AR involves coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] However, evidence also suggests coupling to an inhibitory G-protein (Gi), which can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][5]
Interestingly, both compounds have been reported to exhibit biased agonism, where they can act as antagonists for one signaling pathway while simultaneously acting as agonists for another. For instance, L-748,337 is an antagonist of cAMP accumulation but can activate ERK1/2 phosphorylation.[2][6] Similarly, SR59230A has been shown to have partial agonist activity for cAMP accumulation in some cell systems while acting as a full agonist for other signaling pathways.[7][8]
References
- 1. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SR59230A Hydrochloride: A Guide to its Specificity for the β3-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR59230A hydrochloride's specificity for the β3-adrenergic receptor (β3-AR) over the β1- and β2-adrenergic receptor (β1-AR, β2-AR) subtypes. The information presented herein is compiled from publicly available experimental data to aid researchers in evaluating its suitability for their studies.
Executive Summary
This compound is widely cited as a potent and selective antagonist for the β3-adrenergic receptor. Quantitative data from functional assays consistently demonstrate its higher affinity for the β3-AR subtype compared to β1- and β2-ARs. However, for a complete and objective assessment, it is crucial to consider reports that suggest a lack of selectivity and potential partial agonist activity, particularly at the human β3-AR. This guide presents the binding affinity data, details the experimental methodologies used to obtain this data, and illustrates the distinct signaling pathways of the three β-adrenergic receptor subtypes.
Data Presentation: Binding Affinity & Potency
The selectivity of this compound is most commonly expressed through its half-maximal inhibitory concentration (IC50) at each receptor subtype. A lower IC50 value indicates a higher binding affinity and potency.
| Compound | β3-AR IC50 (nM) | β1-AR IC50 (nM) | β2-AR IC50 (nM) | Selectivity Ratio (β1/β3) | Selectivity Ratio (β2/β3) |
| This compound | 40 [1][2][3][4] | 408 [1][2][3][4] | 648 [1][2][3][4] | ~10.2 | ~16.2 |
Note on Contradictory Findings: It is important to note that some studies have reported SR59230A to be essentially non-selective, with a lower affinity for the human β3-AR compared to β1- and β2-ARs. Additionally, partial agonistic activity has been observed, particularly in systems with high receptor expression. Another report also suggests that SR59230A does not significantly discriminate between the three β-subtypes.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the selectivity of this compound.
Radioligand Binding Assays (for IC50 determination at β1 and β2 receptors)
This method is used to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the IC50 values of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenergic receptor antagonist.
-
Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2).
-
Scintillation Fluid.
Procedure:
-
Cell Culture: CHO cells expressing the target receptor are cultured to a suitable confluency.
-
Membrane Preparation: Cells are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-CGP 12177 and varying concentrations of this compound.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of SR59230A that inhibits 50% of the specific binding of [3H]-CGP 12177.
Functional Assays (for IC50 determination at β3 receptors)
Functional assays measure the biological response of a cell to a compound, in this case, the inhibition of agonist-stimulated cAMP production.
Objective: To determine the functional antagonist potency (IC50) of SR59230A at the β3-adrenergic receptor.
Materials:
-
Tissue/Cells: Rat brown adipocytes or CHO cells expressing the β3-adrenergic receptor.
-
β3-AR Agonist: Isoproterenol or a specific β3-agonist like BRL 37344.
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercially available kit for the quantification of cyclic AMP (e.g., ELISA or HTRF-based).
-
Cell Lysis Buffer.
Procedure:
-
Cell/Tissue Preparation: Brown adipocytes are isolated from rats, or CHO-β3 cells are cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: A fixed concentration of the β3-AR agonist is added to the cells to stimulate cAMP production.
-
Incubation: The cells are incubated for a specific time to allow for cAMP accumulation.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data is plotted as the percentage of agonist-stimulated cAMP production versus the concentration of SR59230A. The IC50 value is determined as the concentration of SR59230A that inhibits 50% of the agonist-induced cAMP response.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of β1, β2, and β3-adrenergic receptors.
Caption: β1-AR primarily signals through Gs to increase cAMP and PKA activity, but can also activate MAPK pathways and couple to Gi.
Caption: β2-AR signals through both Gs and Gi proteins, and can also initiate G protein-independent signaling via β-Arrestin.
Caption: β3-AR signals through Gs to promote lipolysis and thermogenesis, and can also couple to Gi to activate ERK, as well as p38/PKC pathways.
Experimental Workflow
The following diagram outlines a typical workflow for determining the antagonist activity of a compound using a functional cAMP assay.
Caption: A generalized workflow for assessing the antagonist potency of SR59230A via a cell-based cAMP functional assay.
References
Validating SR59230A Hydrochloride's Antagonist Activity: A Comparative Guide for New Models
For researchers and drug development professionals investigating the role of the β3-adrenergic receptor (β3-AR), SR59230A hydrochloride stands as a widely utilized antagonist. Its selectivity and in vivo activity have made it a valuable tool in elucidating the physiological and pathological functions of this receptor. This guide provides a comprehensive comparison of this compound with an alternative antagonist, L-748,337, and outlines its application in relevant experimental models, supported by detailed protocols and quantitative data.
Performance Comparison of β3-AR Antagonists
The selection of an appropriate antagonist is critical for the specific experimental context. This compound is a potent and selective β3-AR antagonist, though it also exhibits affinity for β1 and β2 receptors at higher concentrations.[1][2] L-748,337 emerges as a notable alternative with a different selectivity profile, particularly for the human β3-AR.[3][4]
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Species Specificity Notes |
| This compound | β3-AR | 40[1][2] | - | Effective in rodent models. |
| β1-AR | 408[1][2] | - | ||
| β2-AR | 648[1][2] | - | ||
| L-748,337 | β3-AR | 6 (for cAMP inhibition) | 4.0 (human)[3][5] | Reported to have ~100-fold higher affinity for human β3-AR vs. rat β3-AR.[4] |
| β1-AR | - | 390 (human)[3][5] | ||
| β2-AR | - | 204 (human)[3][5] |
Experimental Models for Validating Antagonist Activity
The following are detailed protocols for key experimental models where the antagonist activity of this compound can be validated and compared with alternatives.
Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This in vivo model is a well-established method for studying the pathophysiology of PAH and evaluating potential therapeutic interventions.
Experimental Protocol:
-
Animal Model: Male Wistar rats (200-350 g) are used for this model.[6]
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (B1676716) (MCT) at a dose of 60 mg/kg is administered to induce PAH.[7][8] Control animals receive an equal volume of saline.
-
Disease Development: PAH typically develops over 4 weeks, characterized by increased right ventricular systolic pressure (RVSP) to approximately 40 mmHg.[9]
-
Antagonist Administration: Treatment with this compound or a comparator can be initiated after the establishment of PAH. Dosing and route of administration should be determined based on the specific study design.
-
Efficacy Assessment:
-
Hemodynamic Measurements: RVSP is a primary endpoint and can be measured via right heart catheterization.
-
Echocardiography: Non-invasive assessment of right ventricular function and morphology, including measurements of right ventricular wall thickness (RVWT) and ejection fraction (EF).
-
Histopathology: Examination of lung and heart tissue for vascular remodeling, hypertrophy, and inflammation.
-
Expected Outcomes with SR59230A: In this model, SR59230A has been shown to improve right ventricular performance.
In Vitro Adipocyte Differentiation
The 3T3-F442A preadipocyte cell line is a valuable in vitro model to study the molecular mechanisms of adipogenesis, a process influenced by β3-AR signaling.
Experimental Protocol:
-
Cell Culture: 3T3-F442A preadipocytes are cultured in DMEM supplemented with 10% calf serum.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by incubating the cells in DMEM containing 10% FBS and 1 µg/mL insulin.
-
Antagonist Treatment: this compound or other antagonists can be added to the differentiation medium at various concentrations to assess their impact on adipogenesis.
-
Assessment of Differentiation:
-
Oil Red O Staining: To visualize and quantify lipid accumulation, a hallmark of mature adipocytes.
-
Gene Expression Analysis: Quantitative PCR to measure the expression of key adipogenic markers such as PPARγ and C/EBPα.
-
Protein Analysis: Western blotting to assess the protein levels of adipocyte-specific markers.
-
Expected Outcomes with SR59230A: As a β3-AR antagonist, SR59230A would be expected to inhibit the pro-adipogenic effects of β3-AR agonists like CL316243.
Thermoregulation in Newborn Lambs
This model is relevant for studying non-shivering thermogenesis, a process in which β3-ARs in brown adipose tissue (BAT) play a crucial role.
Experimental Protocol:
-
Animal Model: Newborn lambs are used due to their reliance on BAT for heat production.
-
Experimental Setup: Lambs are placed in a controlled thermal environment, and a cold challenge (e.g., exposure to 15°C) can be applied to stimulate thermogenesis.[10]
-
Antagonist Administration: this compound can be administered prior to the cold challenge to evaluate its effect on the thermogenic response.
-
Thermoregulation Measurement:
-
Rectal Temperature: Continuous monitoring of core body temperature.
-
Oxygen Consumption: Measurement of metabolic rate as an indicator of heat production.
-
Infrared Thermography: To non-invasively assess heat loss from the body surface.[11]
-
Expected Outcomes with SR59230A: SR59230A is expected to attenuate the increase in body temperature and oxygen consumption in response to a cold stimulus by blocking β3-AR-mediated thermogenesis in BAT.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Caption: β3-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of SR59230A.
Caption: Experimental Workflow for the Monocrotaline-Induced Pulmonary Arterial Hypertension Model.
Caption: In Vitro Workflow for Assessing SR59230A's Effect on Adipocyte Differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Animal model of pulmonary hypertension [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 10. Influence of feeding and ambient temperature on thermoregulation in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infrared thermal imaging as a method to evaluate heat loss in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
SR59230A Hydrochloride: A Critical Evaluation for Use as a Negative Control in Experimental Research
For researchers in pharmacology, cell biology, and drug development, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. SR59230A hydrochloride is a compound frequently employed in studies involving the β3-adrenergic receptor (β3-AR). While often utilized as a selective β3-AR antagonist, a closer examination of its pharmacological profile reveals a more complex activity that necessitates careful consideration, particularly when used as a negative control.
This guide provides a comprehensive comparison of this compound's performance, detailing its intended action, off-target effects, and providing experimental data to inform its appropriate use.
Pharmacological Profile of this compound
SR59230A is widely recognized as a potent and selective antagonist of the β3-adrenoceptor.[1][2] Its primary utility in research is to block the effects of β3-AR agonists, thereby helping to elucidate the role of this receptor in various physiological and pathological processes. However, its selectivity is not absolute, and it has been shown to interact with other receptors, a critical factor when designing experiments where it is intended to be an inert control.
Receptor Binding Affinity
The selectivity of SR59230A is concentration-dependent. The following table summarizes its inhibitory constants (IC50) for different adrenergic receptors, highlighting its higher affinity for the β3-AR compared to β1-AR and β2-AR.
| Receptor Subtype | IC50 (nM) | Reference |
| β3-Adrenergic Receptor | 40 | [1][2] |
| β1-Adrenergic Receptor | 408 | [1][2] |
| β2-Adrenergic Receptor | 648 | [1][2] |
This approximate 10-fold and 16-fold selectivity for β3-AR over β1-AR and β2-AR, respectively, underpins its use as a β3-AR-specific tool.
Off-Target Effects: The Critical Caveat
A significant body of evidence demonstrates that this compound exhibits activity at other receptors, most notably the α1-adrenergic receptors, particularly at higher concentrations.[3][4] This off-target activity can lead to misinterpretation of experimental results if not properly accounted for.
In studies investigating the effects of MDMA on body temperature in mice, SR59230A at higher doses was found to have functional α1-adrenoceptor antagonist actions.[4] This suggests that effects observed following administration of high concentrations of SR59230A may not be solely attributable to β3-AR blockade.
Furthermore, some studies have reported that SR59230A can act as a partial agonist at the mouse β3-adrenoceptor and as an agonist at atypical β-adrenoceptors in certain tissues.[5][6] This pleiotropic activity underscores the importance of validating its antagonist effect in the specific experimental system being used.
Experimental Considerations for Use as a Negative Control
Given its pharmacological profile, using this compound as a negative control requires a nuanced approach. It is most appropriately used to control for the specific blockade of β3-AR signaling. However, it is not an ideal inert control for all experimental systems.
Experimental Protocol: Assessing Off-Target α1-Adrenergic Blockade
To determine if SR59230A is exerting off-target effects on α1-adrenergic receptors in a specific experimental setup, the following protocol can be adapted. This example is based on functional studies in isolated tissues.
Objective: To measure the potential α1-adrenergic antagonist activity of SR59230A.
Materials:
-
Isolated tissue preparation expressing α1-adrenergic receptors (e.g., rat aorta or spleen).
-
Phenylephrine (B352888) (a selective α1-adrenergic agonist).
-
This compound.
-
Appropriate physiological buffer solution (e.g., Krebs-Henseleit solution).
-
Tissue bath setup with force transducer.
Methodology:
-
Mount the isolated tissue in the tissue bath containing the physiological buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Perform a cumulative concentration-response curve to phenylephrine to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of SR59230A for a predetermined time (e.g., 30 minutes).
-
In the presence of SR59230A, repeat the cumulative concentration-response curve to phenylephrine.
-
A rightward shift in the phenylephrine concentration-response curve in the presence of SR59230A indicates competitive antagonism at α1-adrenergic receptors.
Data Analysis: The potency of SR59230A as an α1-adrenoceptor antagonist can be quantified by calculating the pKB value from the Schild plot.
Visualizing the Signaling Pathways
The following diagrams illustrate the intended action of SR59230A as a β3-AR antagonist and its potential off-target effects.
Caption: Intended action of SR59230A as a β3-AR antagonist.
Caption: Off-target antagonism of α1-AR by SR59230A.
Alternatives to this compound
When a truly inert negative control is required, and the experimental system may be sensitive to α1-adrenergic or other off-target effects of SR59230A, researchers should consider alternative strategies. These may include:
-
Using a structurally unrelated β3-AR antagonist: This can help to control for off-target effects that may be specific to the chemical structure of SR59230A.
-
Employing a vehicle control: This is the most fundamental negative control, accounting for the effects of the solvent in which SR59230A is dissolved.
-
Utilizing genetic knockout models: In animal studies, using animals lacking the β3-AR can provide the most definitive negative control for the involvement of this receptor.
Conclusion
This compound is a valuable tool for investigating β3-adrenergic receptor function. However, its use as a negative control should be approached with caution. Researchers must be aware of its potential for off-target effects, particularly α1-adrenergic antagonism at higher concentrations, as well as its potential for partial agonism. Careful dose selection and the inclusion of appropriate controls to test for these off-target effects are essential for the rigorous interpretation of experimental data. When in doubt, employing alternative negative control strategies is recommended to ensure the validity of research findings.
References
- 1. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR 59230A - Wikipedia [en.wikipedia.org]
- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonistic activity of SR59230A at atypical beta-adrenoceptors in guinea pig gastric fundus and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SR59230A Hydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of SR59230A hydrochloride, a well-characterized β3-adrenoceptor antagonist. The following sections present quantitative data on its binding affinity and functional potency at various adrenergic receptor subtypes, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Data Presentation: A Quantitative Overview of this compound's Selectivity
This compound is primarily recognized as a potent and selective antagonist of the β3-adrenergic receptor. However, comprehensive cross-reactivity studies have revealed interactions with other adrenoceptor subtypes, particularly at higher concentrations. The data summarized below has been compiled from various in vitro studies to provide a clear comparison of its activity across different receptors.
| Receptor Subtype | Ligand/Assay Type | Potency (nM) | Species | Tissue/Cell Line | Reference |
| β3-Adrenoceptor | IC50 (Antagonist Activity) | 40 | Rat | Brown Adipose Tissue Membranes | [1][2] |
| β1-Adrenoceptor | IC50 (Antagonist Activity) | 408 | Rat | Brain Cortex | [1][2] |
| β2-Adrenoceptor | IC50 (Antagonist Activity) | 648 | Rat | Cerebellum | [1][2] |
| α1-Adrenoceptor | pKB (Antagonist Activity) | 5.99 ± 0.16 (pEC50 shift) | Rat | Spleen | [3] |
| α1-Adrenoceptor | pKB (Antagonist Activity) | 7.78 ± 0.19 (pEC50 shift) | Rat | Aorta | [3] |
Note on pKB values: The pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher affinity of the antagonist for the receptor.
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
The following are detailed protocols for two key experimental methods used to determine the cross-reactivity and functional activity of this compound.
Whole-Cell Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity of this compound for various adrenoceptor subtypes (β1, β2, β3, and α1).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human adrenoceptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-CGP 12177 for β-adrenoceptors, [3H]-prazosin for α1-adrenoceptors).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of an unlabeled, high-affinity antagonist like propranolol (B1214883) for β-adrenoceptors or phentolamine (B1677648) for α1-adrenoceptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Culture: Culture CHO cells expressing the target receptor to ~80-90% confluency in appropriate cell culture plates.
-
Cell Preparation: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and gently detach them using a cell scraper or a non-enzymatic cell dissociation solution. Resuspend the cells in ice-cold binding buffer to a desired concentration (e.g., 1x10^6 cells/mL).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell suspension + radioligand at a concentration near its Kd.
-
Non-specific Binding: Cell suspension + radioligand + a high concentration of the non-specific binding control.
-
Displacement: Cell suspension + radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of SR59230A that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling.
Objective: To assess the functional antagonist or agonist activity of this compound at β-adrenoceptor subtypes.
Materials:
-
CHO cells expressing the β-adrenoceptor subtype of interest.
-
This compound.
-
A known β-adrenoceptor agonist (e.g., isoproterenol).
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Cell Seeding: Seed the CHO cells into 96- or 384-well plates and allow them to attach and grow overnight.
-
Pre-treatment: Wash the cells with a serum-free medium and then pre-incubate them with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Addition:
-
Antagonist Mode: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes). Then, add a fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol (B85558) at its EC80 concentration).
-
Agonist Mode: Add increasing concentrations of this compound to the wells.
-
-
Incubation: Incubate the plates for a specific duration (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen detection kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of SR59230A that inhibits 50% of the agonist-induced cAMP production.
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect) to assess its agonist activity.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing SR59230A cross-reactivity.
Caption: β3-Adrenoceptor signaling pathways modulated by SR59230A.
References
A Comparative Guide to SR59230A Hydrochloride and Propranolol: A Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of SR59230A hydrochloride and propranolol (B1214883). While direct comparative efficacy studies are limited due to their distinct primary targets and therapeutic indications, this document aims to offer a comprehensive overview of their mechanisms of action, receptor selectivity, and signaling pathways to inform research and development activities.
I. At a Glance: Key Pharmacological Differences
The following table summarizes the core pharmacological distinctions between this compound and propranolol.
| Feature | This compound | Propranolol |
| Primary Target | β3-Adrenergic Receptor (β3-AR) Antagonist[1][2][3] | Non-selective β1 and β2-Adrenergic Receptor (β1/β2-AR) Antagonist[4] |
| Receptor Selectivity | Selective for β3-AR over β1-AR and β2-AR[1] | Non-selective, blocks both β1-AR and β2-AR[4] |
| Mechanism of Action | Primarily blocks the activation of β3-adrenergic receptors. Can also exhibit partial agonism, leading to the activation of MAPK signaling pathways.[5] | Competitively blocks β1- and β2-adrenergic stimulation, leading to decreased heart rate, myocardial contractility, and blood pressure.[6] |
| Primary Therapeutic Areas of Investigation/Use | Investigational: Polycystic kidney disease[7], pulmonary arterial hypertension[2], and cancer.[8] | Clinically Approved: Hypertension, angina pectoris, myocardial infarction, migraine, and anxiety.[6] |
II. Quantitative Comparison: Receptor Binding Affinity
The binding affinity of a compound for its receptor is a key determinant of its potency. The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and the dissociation constant (Ki) for propranolol, indicating their affinity for the different β-adrenergic receptor subtypes.
| Compound | β1-AR | β2-AR | β3-AR |
| This compound (IC50) | 408 nM[1] | 648 nM[1] | 40 nM[1] |
| Propranolol (Ki) | ~1 nM | ~1 nM | - |
Lower values indicate higher binding affinity.
III. Signaling Pathways and Mechanisms of Action
The differential effects of this compound and propranolol stem from their engagement with distinct β-adrenergic receptor subtypes, which in turn modulate different intracellular signaling cascades.
Propranolol: Non-selective β1/β2-Adrenergic Receptor Blockade
Propranolol exerts its effects by antagonizing β1 and β2-adrenergic receptors, which are coupled to the stimulatory G protein (Gs). Activation of these receptors by catecholamines (e.g., adrenaline and noradrenaline) stimulates adenylyl cyclase, leading to the production of cyclic AMP (camp).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased heart rate, myocardial contractility, and renin release.[4] Propranolol blocks these effects.
This compound: Selective β3-Adrenergic Receptor Modulation
This compound is a selective antagonist of the β3-adrenergic receptor.[1][3] β3-ARs are also coupled to Gs proteins and their activation typically leads to cAMP production.[7] However, research indicates that SR59230A can also act as a partial agonist at the β3-adrenoceptor, leading to the activation of alternative signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, independent of cAMP accumulation.[5] This dual antagonist/partial agonist activity may contribute to its diverse pharmacological effects.
IV. Experimental Protocols
The following section outlines the general methodologies for key experiments used to characterize and compare compounds like this compound and propranolol.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity and selectivity of a compound for its target receptor.[9][10]
Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Isolation of cell membranes expressing the target adrenergic receptor subtype from tissues or cultured cells.[9]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-cyanopindolol) that has a high affinity for the receptor.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., SR59230A or propranolol).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to calculate the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.
In Vivo Efficacy Studies
In vivo studies are essential to evaluate the physiological effects of a compound in a living organism. The specific design of these studies varies greatly depending on the therapeutic indication being investigated.
Example: Evaluation of Cardiovascular Effects in a Rodent Model
Objective: To assess the effect of a test compound on heart rate and blood pressure.
General Protocol:
-
Animal Model: Use of an appropriate animal model, such as spontaneously hypertensive rats or normotensive rats.
-
Instrumentation: Surgical implantation of telemetric devices or arterial catheters for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: Administration of the test compound (e.g., SR59230A or propranolol) or vehicle control via an appropriate route (e.g., oral gavage, intravenous injection).
-
Data Collection: Continuous recording of cardiovascular parameters before, during, and after drug administration.
-
Data Analysis: Statistical analysis to compare the effects of the test compound to the control group.
V. Summary of Efficacy
This compound:
-
In a rat model of monocrotaline-induced pulmonary arterial hypertension, long-term treatment with SR59230A significantly improved right ventricular function.[2]
-
In a mouse model of autosomal dominant polycystic kidney disease (ADPKD), administration of SR59230A decreased cAMP levels and reduced the kidney-to-body weight ratio.[7]
Propranolol:
-
Propranolol is a well-established and widely used medication for the treatment of hypertension, angina, and certain cardiac arrhythmias.[6]
-
It is also used to manage the physical symptoms of anxiety, such as tremors and tachycardia.
-
In a murine model of traumatic brain injury, propranolol administration was shown to improve cerebral perfusion.[11][12]
VI. Conclusion
This compound and propranolol are pharmacologically distinct compounds with different receptor targets and, consequently, different therapeutic potentials. Propranolol is a non-selective β1/β2-adrenergic receptor antagonist with a long history of clinical use in cardiovascular and other disorders. In contrast, this compound is a selective β3-adrenergic receptor antagonist with a more complex mechanism that can include partial agonism. Its therapeutic applications are still under investigation, with promising preclinical data in areas such as pulmonary hypertension and polycystic kidney disease. This guide provides a foundational comparison to aid researchers in understanding the unique properties of each compound and to inform the design of future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
- 5. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Properties of Old Propranolol—Assessment of Antiglycation Activity through In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β3 adrenergic receptor as potential therapeutic target in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - β2 adrenergic receptor–mediated signaling regulates the immunosuppressive potential of myeloid-derived suppressor cells [jci.org]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo effect of propranolol dose and timing on cerebral perfusion after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The in vivo effect of propranolol on cerebral perfusion and hypoxia after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Data Using SR59230A Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR59230A hydrochloride is a widely utilized pharmacological tool in the study of the β3-adrenergic receptor (β3-AR). As a potent and selective antagonist for this receptor, it has been instrumental in elucidating the physiological and pathophysiological roles of β3-AR signaling. However, the reproducibility of experimental findings hinges on a thorough understanding of its pharmacological profile, including its selectivity and potential for off-target effects. This guide provides a comparative analysis of data generated using this compound, supported by experimental details, to aid researchers in designing robust and reproducible studies.
Pharmacological Profile and Selectivity
This compound is recognized as a potent and selective β3-adrenoceptor antagonist.[1][2] Its selectivity for the β3-AR over β1- and β2-ARs is a key attribute, though this selectivity is not absolute and is concentration-dependent. Understanding these nuances is critical for interpreting experimental outcomes.
| Receptor Subtype | IC50 (nM) | Reference |
| β3-Adrenergic Receptor | 40 | [1][2] |
| β1-Adrenergic Receptor | 408 | [1][2] |
| β2-Adrenergic Receptor | 648 | [1][2] |
Note: The IC50 values indicate the concentration of this compound required to inhibit 50% of the receptor's activity. The approximately 10-fold and 16-fold higher concentrations needed to inhibit β1- and β2-ARs, respectively, underscore its selectivity for β3-AR.
Key Experimental Findings and Methodologies
The following sections summarize key findings from studies utilizing this compound and provide an overview of the experimental protocols employed.
In Vivo Studies: Effects on Thermoregulation
A significant body of research has investigated the role of β3-AR in thermoregulation using this compound. These studies highlight dose-dependent effects and potential off-target activities.
Experimental Data Summary:
| Animal Model | SR59230A Dose | Key Findings | Reference |
| Conscious Mice | 0.5 mg/kg (s.c.) | Attenuated MDMA-induced hyperthermia. | [1][3] |
| Conscious Mice | 5 mg/kg (s.c.) | Revealed an early hypothermic reaction to MDMA, suggesting α1-adrenoceptor antagonism. | [1][3] |
| Anesthetized Rats | 1, 5, or 10 mg/kg (i.p.) | Dose-dependently decreased interscapular brown adipose tissue (iBAT), body, and brain temperatures. | [4] |
Experimental Protocol: In Vivo Thermoregulation Study in Mice [3]
-
Animal Model: Conscious mice.
-
Instrumentation: Implantation of temperature probes for continuous monitoring of core body temperature.
-
Drug Administration: this compound (0.5 mg/kg or 5 mg/kg) or vehicle administered subcutaneously (s.c.) 30 minutes prior to the injection of 3,4-methylenedioxymethamphetamine (MDMA; 20 mg/kg, s.c.).
-
Data Analysis: Core body temperature was recorded over time and compared between treatment groups using two-way ANOVA.
Caption: Workflow for in vivo thermoregulation studies.
In Vitro Studies: Receptor Binding and Smooth Muscle Relaxation
In vitro assays are crucial for determining the direct interaction of this compound with its target receptors and its functional consequences.
Experimental Data Summary:
| Preparation | Experiment | Key Findings | Reference |
| Rat Submandibular Gland (α1A-AR) & Spleen (α1B-AR) | [3H]-prazosin displacement binding | SR59230A competitively antagonized α1-adrenoceptors. | [3] |
| Human Colonic Circular Smooth Muscle | Isoprenaline-induced relaxation | SR59230A potently and competitively antagonized the relaxation with a pA2 of 8.31. | [5][6] |
Experimental Protocol: In Vitro Smooth Muscle Relaxation [5]
-
Tissue Preparation: Circular smooth muscle strips from the human colon were mounted in organ baths.
-
Experimental Conditions: Tissues were pre-contracted and then exposed to increasing concentrations of isoprenaline in the presence of β1- (CGP 20712A) and β2- (ICI 118551) adrenoceptor antagonists to isolate the β3-AR response.
-
Drug Application: The experiment was repeated in the presence of varying concentrations of this compound to determine its antagonistic effect.
-
Data Analysis: Concentration-response curves were generated, and the pA2 value was calculated to quantify the potency of SR59230A.
Signaling Pathways
This compound primarily acts by blocking the signaling cascade initiated by the activation of β3-adrenergic receptors.
Caption: SR59230A blocks β3-AR signaling.
Considerations for Reproducibility
-
Dose and Concentration: The selectivity of this compound is dose-dependent. High concentrations (e.g., 5 mg/kg in mice) can lead to off-target effects, primarily α1-adrenoceptor antagonism, which may confound results.[3] Researchers should carefully select and justify the concentrations used in their experiments.
-
Agonist Properties: Some studies have suggested that under certain conditions, SR59230A may exhibit partial agonist properties at the β3-AR.[7] This potential for dual activity should be considered when interpreting unexpected results.
-
Species and Tissue Differences: The expression and function of β3-adrenoceptors can vary between species and tissues.[7] Findings from one model system may not be directly translatable to another.
-
Purity and Formulation: The purity of the compound and the vehicle used for its dissolution can impact experimental outcomes. It is essential to use a well-characterized source of this compound and to report the vehicle used.
Alternative Pharmacological Tools
When designing experiments, it is prudent to consider the use of alternative or complementary pharmacological tools to validate findings obtained with this compound.
| Compound | Mechanism of Action | Key Considerations |
| L-748,337 | Selective β3-AR antagonist | Another tool to confirm β3-AR involvement. |
| CL-316,243 | Selective β3-AR agonist | Can be used to probe the function of the β3-AR pathway that SR59230A is intended to block. |
| Prazosin | Selective α1-AR antagonist | Useful as a control to investigate potential α1-AR-mediated off-target effects of SR59230A.[3] |
By carefully considering the pharmacological properties of this compound, employing appropriate experimental controls, and being mindful of potential confounding factors, researchers can enhance the reproducibility and reliability of their findings in the investigation of β3-adrenergic signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A. | Sigma-Aldrich [sigmaaldrich.com]
- 7. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
SR59230A Hydrochloride: A Comparative Guide to its Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis primarily located in adipose tissue.[1] This guide provides a comprehensive comparison of this compound's functional characteristics against other adrenergic receptor modulators, supported by experimental data and detailed protocols. Its unique property of ligand-directed signaling, where it can act as an antagonist for certain cellular pathways while agonistically stimulating others, makes it a valuable tool for research and a compound of interest in drug development.[2]
Comparative Performance and Selectivity
This compound demonstrates significant selectivity for the β3-adrenoceptor over β1 and β2 subtypes. This selectivity is crucial for minimizing off-target effects, a common challenge with less selective beta-blockers.
| Compound | IC50 (nM) for β3-AR | IC50 (nM) for β1-AR | IC50 (nM) for β2-AR | Selectivity (β1/β3) | Selectivity (β2/β3) |
| This compound | 40[3][4] | 408[3][4] | 648[3][4] | 10.2 | 16.2 |
| Propranolol (Non-selective) | - | - | - | ~1 | ~1 |
| Atenolol (β1-selective) | - | High Affinity | Low Affinity | >1 | - |
| Metoprolol (β1-selective) | - | High Affinity | Low Affinity | >1 | - |
Table 1: Comparative selectivity of this compound against other beta-blockers. A higher selectivity ratio indicates a greater preference for the β3-adrenoceptor.
Ligand-Directed Signaling: A Dual Agonist/Antagonist Profile
A defining feature of SR59230A is its ability to exhibit ligand-directed signaling, also known as biased agonism.[2][5] This phenomenon means the compound can stabilize different conformational states of the β3-adrenoceptor, leading to the activation of distinct downstream signaling pathways.
In many cell types, canonical β-adrenoceptor signaling involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).[5] SR59230A acts as a traditional antagonist in this pathway, blocking cAMP accumulation induced by β3-AR agonists like isoproterenol (B85558) or CL316243.[2][6]
However, SR59230A has been shown to act as an agonist for other signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathway, including Erk1/2 and p38 MAPK phosphorylation, and increasing the extracellular acidification rate (ECAR).[2][7] This dual functionality is dependent on the cellular context and the level of receptor expression.[2]
| Parameter | Effect of SR59230A | Comparison with β3-Agonist (e.g., CL316243) |
| cAMP Accumulation | Antagonist / Partial Agonist (at high receptor expression)[2][7] | Potent Agonist[2] |
| Extracellular Acidification Rate (ECAR) | Full Agonist[2][7] | Agonist[2] |
| p38 MAPK Phosphorylation | Agonist (High Efficacy)[2] | Agonist (Lower Efficacy than SR59230A)[2] |
| Erk1/2 Phosphorylation | Agonist[2] | Agonist[2] |
Table 2: Functional effects of this compound on key signaling pathways, demonstrating its ligand-directed signaling properties.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by SR59230A and a general workflow for its functional characterization.
References
- 1. apexbt.com [apexbt.com]
- 2. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SR59230A Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of SR59230A hydrochloride, a potent and selective β3-adrenoceptor antagonist used in research.
While this compound is not classified as a hazardous substance or mixture according to some suppliers, it is crucial to handle it with care and adhere to established safety protocols to minimize any potential risks.[1] The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information for safe handling and disposal.
Key Chemical and Physical Properties
A thorough understanding of the compound's properties is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 1135278-41-9 |
| Molecular Formula | C₂₁H₂₈ClNO₂ |
| Molecular Weight | 361.91 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO. Also soluble in DMSO up to 690.78 mM and in water up to 6.91 mM with the use of an ultrasonic bath.[2] |
| Storage | Recommended storage at 4°C, sealed and away from moisture.[1] For long-term storage, -20°C for up to one year is advised.[2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved dust mask or respirator is recommended.
-
Body Protection: A laboratory coat should be worn at all times.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable country, federal, state, and local regulations.[1]
-
Unused or Expired Material (Solid Form):
-
Small Quantities: For very small residual amounts, careful consideration can be given to treating it as general laboratory chemical waste. However, the most prudent approach is to collect it in a designated, clearly labeled waste container for chemical disposal.
-
Large Quantities: Unused or expired bulk material should be collected and stored in a sealed, properly labeled container. This container should be sent for disposal via a licensed professional waste disposal service. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials (e.g., weigh paper, gloves, wipes):
-
All disposable materials that have come into contact with this compound should be considered contaminated.
-
Place these materials in a sealed, labeled bag or container designated for solid chemical waste.
-
Dispose of this container through your institution's hazardous waste disposal program.
-
-
Solutions of this compound:
-
Aqueous Solutions: Due to its solubility in water, do not dispose of aqueous solutions of this compound down the drain.[1] Collect all aqueous waste in a designated, labeled container for liquid chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated, labeled container for flammable or halogenated waste, depending on the solvent used. Never mix incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the rinsate as liquid chemical waste.
-
Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines. Deface the label on the container to prevent misuse.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the substance to enter drains or water courses.[1]
-
Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust formation.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Collect and Dispose: Place all contaminated materials, including the absorbent, into a sealed, labeled container for disposal according to the procedures outlined above.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SR59230A Hydrochloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of SR59230A hydrochloride in a laboratory setting. This guide provides detailed procedural instructions for personal protective equipment (PPE), operational handling, and disposal, ensuring the safety of researchers and the integrity of experimental outcomes. Adherence to these guidelines is paramount for all personnel involved in the handling of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene). | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Impervious, long-sleeved laboratory coat or gown that closes in the back.[1][2] | Protects skin from potential spills and contamination. |
| Respiratory Protection | Suitable respirator. | Required when there is a risk of inhaling dust or aerosols, especially outside of a containment primary engineering control (C-PEC).[1][3] |
| Additional Garb | Disposable head, hair, beard, and shoe covers. | Minimizes the risk of contaminating the work area and the product.[2] |
It is imperative that all PPE is donned and doffed correctly to prevent the spread of contamination.[3] Hands should be washed thoroughly with soap and water after removing gloves.[3]
Operational and Disposal Plans
A structured workflow is essential for the safe handling and disposal of this compound. This involves careful planning from receipt of the compound to its final disposal.
Upon receiving this compound, personnel should wear chemotherapy-tested gloves.[3] If the packaging is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the integrity of the packaging is confirmed.[3]
For storage, the compound should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperatures are as follows:
| Storage Condition | Temperature | Duration |
| Powder | 4°C (sealed) | - |
| In solvent | -80°C (sealed, away from moisture) | 6 months[1][4] |
| In solvent | -20°C (sealed, away from moisture) | 1 month[1][4] |
All handling of this compound should occur in a designated area with adequate ventilation, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1] An accessible safety shower and eye wash station are mandatory in the vicinity of the handling area.[1]
Protocol for Preparing a Stock Solution:
-
Preparation: Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder in a containment enclosure to minimize dust generation.
-
Solubilization: Add the appropriate solvent (e.g., DMSO or water) to the powder.[5] If necessary, use an ultrasonic bath to aid dissolution.[5]
-
Storage: Store the stock solution in a tightly sealed vial at the recommended temperature.[1][4]
In the event of a spill, evacuate personnel to a safe area.[1] Wearing full PPE, absorb liquid spills with a finely-powdered, liquid-binding material such as diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Collect all contaminated materials for proper disposal.[1] Prevent the product from entering drains or water courses.[1]
Dispose of this compound and any contaminated materials in accordance with all prevailing country, federal, state, and local regulations.[1] This includes the product itself, contaminated packaging, and any materials used for spill cleanup.[1]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
